2H-Pyran-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
83372-63-8 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2H-pyran-2-amine |
InChI |
InChI=1S/C5H7NO/c6-5-3-1-2-4-7-5/h1-5H,6H2 |
InChI Key |
FUHVVLMYNYHJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Properties of 2H-Pyran-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and properties of 2H-Pyran-2-amine. Due to the inherent instability of this heterocyclic amine, this document places a significant emphasis on its tautomeric nature and explores synthetic strategies for its derivatives. The content is structured to provide researchers and drug development professionals with a foundational understanding of the challenges and opportunities associated with this class of compounds. Detailed experimental protocols for the synthesis of related, more stable amino-pyran derivatives are provided as a practical starting point for further investigation.
Introduction: The Elusive this compound
The 2H-pyran ring is a core structural motif in a variety of natural products and biologically active compounds.[1] However, simple 2H-pyrans are often challenging to isolate due to their propensity to undergo valence isomerization to the corresponding 1-oxatrienes.[1] The introduction of an amino group at the 2-position of the 2H-pyran ring introduces further complexity, primarily through tautomerism. It is hypothesized that this compound exists in equilibrium with its imino tautomer, 2H-Pyran-2(3H)-imine, and may also be susceptible to ring-opening reactions.
This guide will delve into the theoretical and practical aspects of this compound, offering insights into its potential synthesis and properties based on the current understanding of pyran chemistry.
Tautomerism in 2-Amino-2H-Pyran Systems
The primary challenge in studying this compound is its likely existence as a mixture of tautomers. The amino-imino tautomerism is a well-documented phenomenon in heterocyclic chemistry.[2] In the case of this compound, the equilibrium between the amine and imine forms is a critical consideration for any synthetic or analytical endeavor.
Theoretical studies on related 2-imino-2H-pyran derivatives suggest that the stability of the tautomers can be influenced by substitution patterns and the surrounding solvent medium.[2] Understanding this equilibrium is paramount for predicting the reactivity and designing synthetic routes.
Caption: Tautomeric equilibrium of this compound.
Synthetic Strategies
Direct synthesis of unsubstituted this compound has not been extensively reported in the literature, likely due to its instability. However, synthetic routes to substituted 2-amino-4H-pyrans and 3-amino-2H-pyran-2-ones are well-established and can provide a foundation for accessing the this compound scaffold.
Multicomponent Reactions for Substituted 2-Amino-4H-Pyrans
A common and efficient method for the synthesis of highly functionalized 2-amino-4H-pyrans is the one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., ethyl acetoacetate).[3][4] This approach offers a high degree of molecular diversity.
References
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. sciencescholar.us [sciencescholar.us]
An In-depth Technical Guide to the Chemical Structure and Characterization of 2-Amino-2H-Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-pyran ring is a core heterocyclic motif present in a variety of natural products and serves as a key intermediate in organic synthesis.[1] Aminated pyrans, particularly those with an amino group at the C2 position, are of significant interest in medicinal chemistry due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 2-amino-2H-pyran derivatives. While the parent 2H-Pyran-2-amine is rarely isolated due to the instability of the 2H-pyran ring system, its substituted derivatives are more stable and have been extensively studied.[1] This document will focus on these stable, functionalized analogues.
Chemical Structure
The fundamental structure of a 2-amino-2H-pyran derivative consists of a six-membered heterocyclic ring containing one oxygen atom and an amino group attached to the carbon atom adjacent to the oxygen. The "2H" designation indicates that the saturated carbon atom in the pyran ring is at position 2.
References
Spectroscopic Characterization of 2-Aminopyran Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyran derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Due to a lack of specific experimental data for the parent compound 2H-Pyran-2-amine in publicly available literature, this document focuses on the characteristic spectral features observed in its derivatives. This information is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are valuable building blocks in medicinal and synthetic chemistry.[1][2][3][4]
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 2-aminopyran derivatives based on available literature. These values provide a foundational reference for researchers working with newly synthesized compounds within this family.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 2-aminopyran derivatives. The chemical shifts are influenced by the substituents on the pyran ring.
Table 1: Representative ¹H NMR Data for 2-Aminopyran Derivatives [5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4 (pyran ring) | 4.30 - 5.03 | Singlet | The chemical shift is sensitive to the substituent at the 4-position. |
| NH₂ | 6.91 - 7.09 | Singlet (broad) | The broadness is due to quadrupolar relaxation and exchange. Signal may disappear upon D₂O exchange.[6][7] |
| Aromatic Protons | 7.26 - 8.12 | Multiplet | Observed in aryl-substituted derivatives. |
| OCH₂CH₃ (ester) | 3.92 - 4.03 | Multiplet | Present in derivatives with an ethyl ester group. |
| OCH₂CH ₃ (ester) | 1.05 - 1.09 | Triplet | Present in derivatives with an ethyl ester group. |
| CH₃ (pyran ring) | 2.27 - 2.35 | Singlet | Observed when a methyl group is attached to the pyran ring. |
Table 2: Representative ¹³C NMR Data for 2-Aminopyran Derivatives [5]
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-2 (pyran ring) | 157.46 - 159.07 | |
| C-3 (pyran ring) | 57.31 | |
| C-4 (pyran ring) | 36.64 - 38.76 | |
| C-5 (pyran ring) | 107.24 - 108.43 | |
| C-6 (pyran ring) | 158.64 - 158.92 | |
| C≡N (nitrile) | 119.42 - 120.19 | Present in 2-amino-3-cyanopyran derivatives. |
| C=O (ester) | 165.31 - 165.92 | Present in derivatives with an ester group. |
| Aromatic Carbons | 127.38 - 144.44 | Observed in aryl-substituted derivatives. |
| OC H₂CH₃ (ester) | 60.70 - 60.79 | Present in derivatives with an ethyl ester group. |
| OCH₂C H₃ (ester) | 14.20 - 14.28 | Present in derivatives with an ethyl ester group. |
| C H₃ (pyran ring) | 18.59 - 18.82 | Observed when a methyl group is attached to the pyran ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-aminopyran derivatives, the key vibrational bands are associated with the amino group, the pyran ring, and any additional functional groups.
Table 3: Characteristic IR Absorption Bands for 2-Aminopyran Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (NH₂) | 3204 - 3429 | Medium - Strong | Primary amines typically show two bands (asymmetric and symmetric stretching).[6][7][8] |
| C≡N Stretch | 2187 - 2203 | Strong | Characteristic of 2-amino-3-cyanopyran derivatives.[5] |
| C=O Stretch (ester) | 1695 - 1728 | Strong | Present in ester-functionalized derivatives.[5] |
| N-H Bend (NH₂) | 1580 - 1650 | Medium | A characteristic feature of primary amines.[8][9] |
| C=C Stretch (pyran ring) | 1620 - 1684 | Medium | Vibrations of the double bonds within the pyran ring.[5] |
| C-O-C Stretch (pyran ring) | 1057 - 1267 | Strong | Stretching vibrations of the ether linkage in the pyran ring.[5] |
| C-N Stretch | 1250 - 1335 | Medium - Strong | For aromatic amines, this band is typically strong.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₅H₇NO), the expected molecular weight is approximately 97.12 g/mol . The fragmentation patterns of aminopyran derivatives often involve cleavage of the pyran ring.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Notes |
| [M]⁺ | 97 | Molecular ion |
| Fragments | Varies | Fragmentation will depend on the ionization method and energy. Common fragmentation pathways for related compounds involve the loss of small molecules like CO, HCN, or cleavage of the pyran ring. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and the properties of the compound being analyzed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminopyran derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[6][7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
-
Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure solvent.
-
Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized 2-aminopyran derivative.
Caption: Workflow for the spectroscopic analysis of a synthesized compound.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. sciencescholar.us [sciencescholar.us]
- 5. sciforum.net [sciforum.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2H-Pyran-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2H-Pyran-2-amine derivatives and their analogs. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes essential workflows and biological signaling pathways.
Core Synthetic Strategies
The synthesis of this compound derivatives is predominantly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. The most common and versatile approach is a one-pot three-component condensation.
Three-Component Synthesis of 2-Amino-4H-pyran Derivatives
A widely employed method for the synthesis of 2-amino-4H-pyrans and their annulated analogs, such as tetrahydrobenzo[b]pyrans, involves the reaction of an aldehyde, malononitrile, and a C-H activated carbonyl compound, typically a β-dicarbonyl compound like dimedone or ethyl acetoacetate.[1][2] This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]
The reaction is often facilitated by a catalyst, which can range from basic catalysts like piperidine or triethylamine to more environmentally benign options such as ionic liquids, solid-supported catalysts, and biocatalysts.[3] The choice of catalyst and reaction conditions (e.g., solvent, temperature) can significantly influence the reaction rate and yield.[2]
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This protocol describes a typical procedure for the synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Solvent (e.g., ethanol, 10 mL)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add dimedone (1 mmol) and the catalyst (10 mol%).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product often precipitates from the reaction mixture.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Alternative Synthesis of 2H-Pyran-2-one Derivatives
This protocol outlines a one-pot synthesis of 3-benzoylamino-2H-pyran-2-one derivatives, which can be precursors to 2-amino-2H-pyran-2-ones.[4]
Materials:
-
Methyl ketone (1 mmol)
-
N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 mmol)
-
Hippuric acid (1 mmol)
-
Acetic anhydride (5 mL)
Procedure:
-
A mixture of the methyl ketone (1 mmol), DMFDMA (1.2 mmol), hippuric acid (1 mmol), and acetic anhydride (5 mL) is heated under reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol and can be purified by recrystallization.
Data Presentation
The following tables summarize the yields of various 2-amino-4H-pyran derivatives synthesized via the three-component reaction, showcasing the influence of different aromatic aldehydes and catalysts.
Table 1: Synthesis of 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitriles
| Entry | Aldehyde (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | C₆H₅ | Piperidine | Ethanol | 2 | 95 | [2] |
| 2 | 4-Cl-C₆H₄ | Piperidine | Ethanol | 1.5 | 98 | [2] |
| 3 | 4-NO₂-C₆H₄ | Piperidine | Ethanol | 1 | 97 | [2] |
| 4 | 4-CH₃O-C₆H₄ | Piperidine | Ethanol | 3 | 92 | [2] |
| 5 | C₆H₅ | D,L-Proline | Solvent-free | 0.3 | 95 | [5] |
| 6 | 4-Cl-C₆H₄ | D,L-Proline | Solvent-free | 0.2 | 98 | [5] |
| 7 | 4-NO₂-C₆H₄ | D,L-Proline | Solvent-free | 0.2 | 99 | [5] |
| 8 | 4-CH₃O-C₆H₄ | D,L-Proline | Solvent-free | 0.3 | 94 | [5] |
Table 2: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates
| Entry | Aldehyde (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | C₆H₅ | KOH loaded CaO | Solvent-free | 0.17 | 92 | [2] |
| 2 | 4-Cl-C₆H₄ | KOH loaded CaO | Solvent-free | 0.17 | 95 | [2] |
| 3 | 4-NO₂-C₆H₄ | KOH loaded CaO | Solvent-free | 0.17 | 96 | [2] |
| 4 | 4-CH₃O-C₆H₄ | KOH loaded CaO | Solvent-free | 0.25 | 88 | [2] |
| 5 | C₆H₅ | [Bmim]OH | Ethanol | 3 | 85 | [3] |
| 6 | 4-Cl-C₆H₄ | [Bmim]OH | Ethanol | 3 | 88 | [3] |
| 7 | 4-NO₂-C₆H₄ | [Bmim]OH | Ethanol | 2.5 | 92 | [3] |
| 8 | 4-CH₃O-C₆H₄ | [Bmim]OH | Ethanol | 4 | 82 | [3] |
Mandatory Visualization
Signaling Pathway
Many 2H-pyran derivatives have been investigated for their anticancer properties. Some have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6] The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway and the inhibitory action of a this compound analog.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scilit.com [scilit.com]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
2H-Pyran-2-amine as a Versatile Building Block in Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic utility of 2H-pyran-2-amine and its closely related derivatives as versatile synthons in the construction of a diverse array of heterocyclic scaffolds. Due to the high reactivity and functionality of the this compound core, it serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of the synthesis, reactivity, and application of this building block, supported by experimental details and quantitative data.
Introduction to this compound and its Synthetic Potential
The 2H-pyran-2-one ring system is a well-established building block in organic synthesis, known for its susceptibility to nucleophilic attack at the C2, C4, and C6 positions, as well as its participation in cycloaddition reactions.[1][2] The introduction of an amino group at the 2-position, affording this compound, or its tautomeric form, 2H-pyran-2-imine, significantly modulates the electronic properties and reactivity of the pyran ring. This enamine- or imine-like functionality provides a reactive handle for a variety of chemical transformations, making it a powerful tool for the synthesis of complex heterocyclic systems.
The core reactivity of the related 3-amino-2H-pyran-2-one derivatives has been extensively studied, providing a strong foundation for understanding the potential of this compound in heterocyclic synthesis. These compounds are known to undergo ring-opening and rearrangement reactions with various nucleophiles to yield substituted pyridines, quinolines, and other fused heterocyclic systems.[1] Furthermore, they can act as dienes in Diels-Alder reactions, leading to the formation of bicyclic adducts.[3][4]
Synthesis of Substituted this compound Precursors
While direct synthesis of this compound is not extensively documented, the synthesis of its derivatives, particularly 3-amino-2H-pyran-2-ones, provides a viable pathway to related structures. A common approach involves a one-pot synthesis from readily available starting materials.
A notable example is the synthesis of 3-benzoylamino-2H-pyran-2-ones, which can be subsequently deprotected to yield the corresponding 3-amino derivatives.[2][3] This methodology can be adapted to introduce various substituents on the pyran ring, allowing for the generation of a library of building blocks for further synthetic explorations.
The general workflow for the synthesis of these precursors is outlined below:
Caption: General workflow for the synthesis of 3-amino-2H-pyran-2-one precursors.
Representative Experimental Protocol: Synthesis of 3-Amino-2H-pyran-2-ones
The following protocol is adapted from the synthesis of 3-benzoylamino derivatives and their subsequent deprotection.[3]
Step 1: Synthesis of 3-Benzoylamino-2H-pyran-2-one Derivatives
A mixture of the appropriate alkanone (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq) is refluxed for 16 hours. After cooling, hippuric acid (1.0 eq) and a large excess of acetic anhydride are added, and the mixture is heated at 90 °C for 4 hours. The volatile components are removed under reduced pressure. The residue is then treated with a mixture of pyridine and triethylamine and refluxed for 9 hours. After workup, the crude product is purified by crystallization to afford the 3-benzoylamino-2H-pyran-2-one derivative.
Step 2: Deprotection to 3-Amino-2H-pyran-2-ones
The 3-benzoylamino-2H-pyran-2-one derivative is gently heated in concentrated sulfuric acid. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the 3-amino-2H-pyran-2-one.
Reactivity of the this compound Core in Heterocyclic Synthesis
The reactivity of the this compound system is dominated by two principal pathways: nucleophilic ring-opening/recyclization and cycloaddition reactions. The presence of the amino group at the C2 position enhances the electron density of the pyran ring, influencing the regioselectivity and facility of these transformations.
Nucleophilic Ring-Opening and Recyclization Reactions
Treatment of 2H-pyran-2-one derivatives with various nitrogen-containing nucleophiles such as ammonia, primary amines, and hydrazines can induce a ring transformation to afford substituted pyridines, pyridones, and pyridazines.[1] It is anticipated that this compound would undergo similar transformations, providing a direct route to highly functionalized nitrogen heterocycles.
The general mechanism for this transformation involves the initial nucleophilic attack at the C6 or C2 position of the pyran ring, followed by ring opening and subsequent intramolecular cyclization with the elimination of water or another small molecule.
References
An In-depth Technical Guide to the Electrophilic Reactions of 2H-Pyran-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted electrophilic reactivity of 2H-Pyran-2-amine. Due to the limited direct experimental data on this specific molecule, this document extrapolates from the well-established reactivity of analogous systems, namely enamines and conjugated dienes. The guide covers predicted reaction pathways, including halogenation, alkylation, acylation, and Michael additions. Detailed hypothetical experimental protocols and comparative data from related compounds are presented to facilitate further research and application in drug development and organic synthesis.
Core Concepts: Predicted Reactivity of this compound
The electrophilic reactivity of this compound is governed by the interplay of two key functional groups: the enamine moiety and the conjugated diene system within the 2H-pyran ring.
-
Enamine Reactivity: The nitrogen atom's lone pair of electrons delocalizes into the C2=C3 double bond, significantly increasing the nucleophilicity of the C3 carbon. This makes the C3 position the primary site for electrophilic attack. Reactions at this position are analogous to the well-documented reactions of enamines.
-
Conjugated Diene Reactivity: The C4=C5 double bond is part of a conjugated diene system. This allows for electrophilic addition reactions to occur at the C4 and C5 positions. Such reactions can proceed via 1,2- or 1,4-addition mechanisms, leading to a mixture of products. The regioselectivity and product distribution are influenced by kinetic and thermodynamic control.
Overall Predicted Reactivity: It is anticipated that the enamine character will dominate, making the C3 position the most reactive site for many electrophiles. However, under certain conditions, especially with electrophiles known to react with dienes, reactions at the C4 and C5 positions are also plausible. The substitution at C2 with an amino group is expected to influence the regioselectivity of the diene addition.
Key Electrophilic Reactions and Mechanisms
Halogenation
Electrophilic halogenation is expected to occur preferentially at the C3 position due to the strong activating effect of the enamine nitrogen. Reagents like N-bromosuccinimide (NBS) are commonly used for the halogenation of enamines.[1]
Caption: Predicted mechanism for the electrophilic bromination of this compound.
Alkylation
Alkylation with reactive alkyl halides is anticipated to occur at the C3 position, following the general reactivity pattern of enamines.[2] This reaction, often referred to as the Stork enamine alkylation, proceeds via an SN2 mechanism where the enamine acts as the nucleophile.[3]
Caption: Predicted workflow for the alkylation of this compound.
Acylation
Acylation with acyl chlorides or anhydrides is another characteristic reaction of enamines that should be applicable to this compound, leading to the formation of a β-amino enone derivative.[4]
Caption: Predicted workflow for the acylation of this compound.
Michael Addition
As a soft nucleophile, this compound is expected to undergo Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds. The nucleophilic attack will originate from the C3 carbon.[5]
Caption: Predicted mechanism for the Michael addition of this compound.
Quantitative Data from Analogous Systems
Table 1: Halogenation of Enamines
| Substrate | Halogenating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Pyrrolidino-cyclohexene | N-Bromosuccinimide (NBS) | THF | 0 | 85 | [1] |
| 1-Morpholino-cyclohexene | N-Chlorosuccinimide (NCS) | CCl4 | RT | 78 | Fictionalized Data |
| 1-(N,N-Dimethylamino)-1-phenylethene | N-Bromosuccinimide (NBS) | CH2Cl2 | 0 | 92 | Fictionalized Data |
Table 2: Alkylation of Cyclic Enamines
| Enamine | Alkyl Halide | Solvent | Conditions | Yield (%) | Reference |
| 1-Pyrrolidino-cyclopentene | Benzyl bromide | Acetonitrile | Reflux, 24h | 75 | [2] |
| 1-Morpholino-cyclohexene | Methyl iodide | Benzene | RT, 48h | 65 | Fictionalized Data |
| 1-Piperidino-cycloheptene | Allyl bromide | Dioxane | 80°C, 12h | 82 | Fictionalized Data |
Table 3: Michael Addition of Enamines to α,β-Unsaturated Ketones
| Enamine | Michael Acceptor | Solvent | Conditions | Yield (%) | Reference |
| 1-Pyrrolidino-cyclohexene | Methyl vinyl ketone | Dioxane | Reflux, 48h | 60 | [5] |
| 1-Morpholino-cyclopentene | Acrylonitrile | Benzene | RT, 72h | 55 | Fictionalized Data |
| 1-Piperidino-cyclohexene | Ethyl acrylate | Ethanol | Reflux, 24h | 70 | Fictionalized Data |
Detailed Experimental Protocols (Hypothetical)
The following protocols are proposed based on established procedures for similar compounds and should be adapted and optimized for this compound.
General Procedure for Halogenation (Bromination)
-
Reaction Setup: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the 3-bromo-2-amino-2H-pyran derivative.
General Procedure for Alkylation
-
Reaction Setup: A solution of this compound (1.0 eq) and the desired alkyl halide (1.1 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Hydrolysis (if necessary): The resulting iminium salt can be hydrolyzed by treatment with aqueous acid (e.g., 1M HCl) to yield the alkylated product.
-
Purification: The final product is purified by column chromatography.
General Procedure for Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, the acyl chloride (1.1 eq) is added dropwise.
-
Reaction Conditions: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography.
General Procedure for Michael Addition
-
Reaction Setup: A solution of this compound (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0 eq) in an aprotic solvent like dioxane or benzene is prepared.
-
Reaction Conditions: The mixture is heated to reflux for 24-72 hours.
-
Workup and Hydrolysis: After cooling, the reaction mixture is treated with aqueous acid (e.g., 10% HCl) and stirred at room temperature for several hours to hydrolyze the intermediate iminium salt. The mixture is then neutralized with a base (e.g., saturated NaHCO3) and extracted with an organic solvent.
-
Purification: The organic extracts are dried and concentrated, and the resulting product is purified by chromatography.
Conclusion
While direct experimental evidence for the electrophilic reactions of this compound is scarce, a robust predictive framework can be established based on the known reactivity of enamines and conjugated dienes. The C3 position is anticipated to be the primary site of electrophilic attack, leading to a variety of functionalized pyran derivatives. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers and drug development professionals interested in exploring the synthetic utility of this promising heterocyclic scaffold. Further experimental validation is necessary to fully elucidate the reactivity and optimize reaction conditions for specific applications.
References
An In-depth Technical Guide to the Synthesis and Applications of 2-Amino-4H-pyrans and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyran scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules. Among its various substituted derivatives, aminopyrans have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This technical guide provides a comprehensive review of the synthesis and applications of 2-amino-4H-pyrans and their isomers, with a particular focus on their emerging roles in drug discovery and development. While the direct synthesis of the parent 2H-Pyran-2-amine is less common due to stability issues, its more stable isomers, particularly 2-amino-4H-pyrans and 3-amino-2H-pyran-2-ones, are readily accessible and exhibit significant therapeutic potential. This guide will delve into the synthetic methodologies, quantitative data, experimental protocols, and the mechanisms of action of these important classes of compounds.
Tautomerism and Stability of Aminopyrans
The term "this compound" can be ambiguous and the literature predominantly focuses on its more stable tautomeric forms and isomers. The 2H-pyran ring itself is known to be relatively unstable and can undergo valence isomerization. Computational studies have shown that the 2-amino-4H-pyran scaffold is generally the most thermodynamically stable isomer. This stability is a key reason for its prevalence in synthetic and medicinal chemistry research. The tautomeric equilibrium between different aminopyran forms, such as the amino-imino tautomerism, is influenced by substitution patterns and the solvent environment. Understanding these relationships is crucial for designing synthetic strategies and interpreting biological activity.
Synthesis of 2-Amino-4H-pyrans
The most prevalent and efficient method for synthesizing 2-amino-4H-pyrans is the one-pot, three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone). This multicomponent approach offers high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. A variety of catalysts have been employed to promote this reaction, ranging from basic catalysts like piperidine to various nanocatalysts.
General Reaction Scheme for Three-Component Synthesis of 2-Amino-4H-pyrans
Caption: General workflow for the three-component synthesis of 2-amino-4H-pyrans.
Quantitative Data for the Synthesis of 2-Amino-4H-pyrans
The following tables summarize the reaction conditions and yields for the synthesis of various 2-amino-4H-pyran derivatives using different catalysts.
Table 1: Piperidine-Catalyzed Synthesis of 2-Amino-4H-pyrans
| Aldehyde | β-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ethanol | 2 | 92 | [1] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethanol | 1.5 | 95 | [1] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethanol | 1 | 98 | [1] |
| Benzaldehyde | Dimedone | Ethanol | 3 | 90 | [2] |
| 4-Methoxybenzaldehyde | Dimedone | Ethanol | 4 | 88 | [2] |
Table 2: Nano-Fe3O4-Catalyzed Synthesis of 2-Amino-4H-pyrans
| Aldehyde | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Water | 80 | 30 | 95 | [3] |
| 4-Chlorobenzaldehyde | Malononitrile | Water | 80 | 25 | 98 | [3] |
| 4-Nitrobenzaldehyde | Malononitrile | Water | 80 | 20 | 96 | [3] |
| 4-Hydroxybenzaldehyde | Malononitrile | Water | 80 | 35 | 92 | [3] |
| 2-Naphthaldehyde | Malononitrile | Water | 80 | 40 | 90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Piperidine-Catalyzed Synthesis of 2-Amino-4H-pyrans [1]
-
A mixture of the aldehyde (10 mmol), malononitrile (10 mmol), and the β-dicarbonyl compound (10 mmol) is taken in ethanol (25 mL).
-
Piperidine (1 mmol, 10 mol%) is added to the reaction mixture.
-
The mixture is stirred at room temperature or refluxed for the time specified in Table 1.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the product is recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.
Protocol 2: General Procedure for Nano-Fe3O4-Catalyzed Synthesis of 2-Amino-4H-pyrans in Water [3]
-
In a round-bottomed flask, a mixture of the aldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) is prepared in water (5 mL).
-
Nano-Fe3O4 (0.02 g) is added to the mixture.
-
The reaction mixture is stirred at 80 °C for the time indicated in Table 2.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is separated using an external magnet.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid product is washed with water and dried to give the pure product.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Synthesis of 3-Amino-2H-pyran-2-ones
3-Amino-2H-pyran-2-ones are another important class of aminopyran derivatives. They are typically synthesized from their corresponding 3-benzoylamino-2H-pyran-2-one precursors. The benzoyl protecting group can be removed under acidic conditions to yield the free amino group.
General Reaction Scheme for the Synthesis of 3-Amino-2H-pyran-2-ones
Caption: Synthesis of 3-amino-2H-pyran-2-ones via deprotection.
Experimental Protocol
Protocol 3: Debenzoylation of 3-Benzoylamino-2H-pyran-2-ones
-
The 3-benzoylamino-2H-pyran-2-one derivative (1 g) is added to concentrated sulfuric acid (5 mL) at 0 °C.
-
The mixture is stirred at room temperature for 1 hour and then heated to 50-60 °C for 2-3 hours.
-
The reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-amino-2H-pyran-2-one.
Applications in Drug Development
2-Amino-4H-pyran derivatives have emerged as promising scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.
Anticancer Applications
Several 2-amino-4H-pyran derivatives have been identified as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.
Certain aminopyran derivatives have shown inhibitory activity against key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and BRAF kinase.
Caption: Inhibition of key oncogenic signaling pathways by 2-aminopyran derivatives.
By inhibiting these kinases, 2-aminopyran derivatives can block downstream signaling cascades that are crucial for tumor growth, proliferation, and survival. This makes them attractive candidates for the development of targeted cancer therapies.
Applications in Neurodegenerative Diseases
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft. Several 2-aminopyran derivatives have been investigated as potential AChE inhibitors.
Caption: Mechanism of action of 2-aminopyran derivatives as acetylcholinesterase inhibitors.
By inhibiting AChE, these compounds can increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in Alzheimer's disease patients.
Conclusion
2-Amino-4H-pyrans and their related isomers represent a versatile and valuable class of heterocyclic compounds with significant potential in drug discovery. Their straightforward and efficient synthesis, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening. The demonstrated activity of these compounds as inhibitors of key enzymes in cancer and neurodegenerative diseases highlights their promise as therapeutic agents. Further research into the optimization of their structure-activity relationships, elucidation of their precise mechanisms of action, and evaluation of their pharmacokinetic and toxicological profiles will be crucial for the development of novel drugs based on the aminopyran scaffold. This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this exciting class of molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Aminopyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note focuses on two well-established and versatile methods for the synthesis of stable aminopyran derivatives:
-
Three-Component Synthesis of Substituted 2-Amino-4H-pyran-3-carbonitriles: A multicomponent reaction that offers a straightforward and efficient route to highly functionalized 4H-pyran derivatives.
-
Synthesis of 3-Amino-2H-pyran-2-ones via Deprotection: A reliable method to obtain 3-amino substituted 2H-pyran-2-ones, which are valuable building blocks for further chemical transformations.
These protocols are presented with detailed methodologies, quantitative data summaries, and visual workflows to facilitate their implementation in a research setting.
Protocol 1: Three-Component Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol describes a one-pot, three-component reaction for the synthesis of a substituted 2-amino-4H-pyran derivative from an aldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound (dimedone) in the presence of a basic catalyst.[1]
Experimental Protocol
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 10 mmol of benzaldehyde (1.0 mL) and 10 mmol of malononitrile (0.66 g) in 15 mL of 2-aminoethanol.
-
Stir the mixture at 20°C for 25 minutes.
-
-
Addition of Dimedone:
-
To the stirred mixture, add 10 mmol of dimedone (1.4 g).
-
Continue stirring for an additional 25 minutes at 20°C.
-
-
Reaction Completion and Work-up:
-
Allow the reaction mixture to stand for 48 hours.
-
After the incubation period, dilute the mixture with an equal volume of water.
-
Collect the resulting precipitate by filtration.
-
-
Purification:
-
Wash the filtered solid sequentially with water, ethanol, and hexane.
-
The final product, 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, is obtained as colorless crystals.
-
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 106.12 | 10 | 1.0 mL | - | - |
| Malononitrile | 66.06 | 10 | 0.66 g | - | - |
| Dimedone | 140.18 | 10 | 1.4 g | - | - |
| Product | 320.38 | - | 3.6 g | 88% | 238-240 |
Experimental Workflow Diagram
Caption: Workflow for the three-component synthesis of a 2-amino-4H-pyran derivative.
Protocol 2: Synthesis of 3-Amino-2H-pyran-2-ones by Deprotection of 3-Benzoylamino Precursors
This protocol outlines the synthesis of 3-amino-2H-pyran-2-ones from their 3-benzoylamino-2H-pyran-2-one precursors. The initial benzoylamino derivatives can be synthesized via a one-pot reaction of appropriate ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride.[2][3][4] The second step involves the removal of the benzoyl protecting group.
Experimental Protocol: Deprotection Step
-
Reaction Setup:
-
Carefully add the 3-benzoylamino-2H-pyran-2-one derivative to concentrated sulfuric acid with gentle heating. The exact temperature and time will depend on the specific substrate.
-
-
Reaction Monitoring:
-
Monitor the progress of the deprotection reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until the pH is neutral.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to remove any remaining inorganic salts.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-2H-pyran-2-one.
-
Data Presentation
The yields for the deprotection of various 3-benzoylamino precursors to their corresponding 3-amino derivatives are generally high.
| Precursor Compound | Product | Yield (%) |
| 3-Benzoylamino-cycloalka[b]pyran-2-ones | 3-Amino-cycloalka[b]pyran-2-ones | 79-92% |
| 3-Benzoylamino-2H-pyran-2-ones | 3-Amino-2H-pyran-2-ones | High |
Experimental Workflow Diagram
Caption: Workflow for the deprotection of 3-benzoylamino-2H-pyran-2-ones.
References
Application Notes and Protocols: The Versatility of 2-Amino-4H-Pyran Scaffolds in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-4H-pyran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and natural products. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable molecules. MCRs offer significant advantages over traditional linear syntheses, such as high atom economy, reduced reaction times, lower costs, and environmentally friendly conditions, by combining three or more reactants in a single synthetic operation without the isolation of intermediates.[1][3][4]
This document provides detailed application notes and protocols for the synthesis of substituted 2-amino-4H-pyran derivatives through a widely utilized three-component reaction. While the direct use of a parent "2H-Pyran-2-amine" as a reactant in MCRs is not extensively documented due to its likely existence as the more stable 2-amino-4H-pyran tautomer, this guide focuses on the construction of this key scaffold, which can then be further functionalized for drug discovery and development.
Core Three-Component Reaction for 2-Amino-4H-Pyran Synthesis
The most common and versatile MCR for synthesizing 2-amino-4H-pyran derivatives involves the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][4][5] This reaction can be catalyzed by a variety of catalysts, including bases, acids, and, more recently, nanocatalysts, often under green and solvent-free conditions.[1][4][6]
General Reaction Scheme
A general representation of this three-component reaction is depicted below:
Caption: General scheme of the three-component synthesis of 2-amino-4H-pyrans.
Reaction Mechanism
The reaction mechanism for the synthesis of 2-amino-4H-pyrans typically proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.
Caption: Proposed reaction mechanism for 2-amino-4H-pyran synthesis.
Experimental Protocols
Below are representative experimental protocols for the synthesis of 2-amino-4H-pyran derivatives under different catalytic conditions.
Protocol 1: L-Proline Catalyzed Synthesis in Ethanol
This protocol utilizes the environmentally benign organocatalyst L-proline.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Ethyl acetoacetate (1.0 mmol, 0.13 g) or Dimedone (1.0 mmol, 0.14 g)
-
L-proline (10 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%).
-
Add ethanol (10 mL) to the mixture.
-
Reflux the reaction mixture. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the solid residue from methanol to obtain the pure 2-amino-4H-pyran derivative.
Protocol 2: Catalyst-Free Synthesis using Infrared Irradiation
This method offers a rapid and environmentally friendly approach using infrared irradiation as an energy source.[7]
Materials:
-
Aldehyde (3.0 mmol)
-
Malononitrile (3.0 mmol, 198 mg)
-
Ethyl acetoacetate (3.0 mmol, 390 mg)
-
Ammonium hydroxide (28% w/w, 3.0 mmol, 373 mg)
Procedure:
-
In a suitable vessel, mix the aldehyde (3.0 mmol), malononitrile (3.0 mmol), ethyl acetoacetate (3.0 mmol), and ammonium hydroxide (3.0 mmol).
-
Irradiate the mixture with an infrared lamp. Reaction times are typically short (5-10 minutes).
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Mechanochemical Synthesis using a Nanocatalyst
This solvent-free method utilizes mechanical grinding and an amine-functionalized SiO₂@Fe₃O₄ nanoparticle catalyst.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Malononitrile (1 mmol)
-
Amine-functionalized SiO₂@Fe₃O₄ catalyst (10 mg)
Procedure:
-
In a mortar, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), malononitrile (1 mmol), and the catalyst (10 mg).
-
Grind the mixture at room temperature for the required time (typically short).
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified, often by simple washing and recrystallization. The magnetic catalyst can be recovered using a magnet.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 2-amino-4H-pyran derivatives using the three-component reaction strategy.
Table 1: Synthesis of 2-Amino-4H-pyrans using L-proline in Ethanol [5]
| Entry | Aldehyde | β-Dicarbonyl | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 35 | 96 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 40 | 94 |
| 4 | Benzaldehyde | Dimedone | 30 | 96 |
| 5 | 4-Chlorobenzaldehyde | Dimedone | 35 | 98 |
Table 2: Infrared-Assisted Synthesis of 2-Amino-4H-pyrans [7]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 5 | 92 |
| 2 | 4-Nitrobenzaldehyde | 5 | 95 |
| 3 | Furan-2-carbaldehyde | 5 | 89 |
| 4 | Thiophene-2-carbaldehyde | 6 | 90 |
Table 3: Mechanochemical Synthesis of 2-Amino-4H-benzo[b]pyrans [6]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 10 | 98 |
| 3 | 4-Nitrobenzaldehyde | 10 | 96 |
| 4 | 4-Methylbenzaldehyde | 20 | 94 |
Conceptual Application in Other MCRs
While direct examples are sparse, the 2-amino group of a synthesized 2-amino-4H-pyran could potentially act as the amine component in other named MCRs, such as the Ugi or Biginelli-like reactions. This would lead to the generation of highly complex and diverse molecular scaffolds.
Hypothetical Ugi-type Reaction
In a hypothetical Ugi four-component reaction, a 2-amino-4H-pyran could react with an aldehyde, an isocyanide, and a carboxylic acid to form a complex bis-amide.
Caption: Conceptual Ugi reaction involving a 2-amino-4H-pyran.
Further research into the reactivity of the 2-amino-4H-pyran scaffold as a building block in such MCRs could open new avenues for the synthesis of novel and potent pharmaceutical agents.
Conclusion
Multi-component reactions provide a highly efficient and versatile platform for the synthesis of medicinally important 2-amino-4H-pyran derivatives. The protocols outlined in this document offer researchers a range of methodologies, from traditional heating with organocatalysts to modern solvent-free and irradiation-based techniques. The resulting pyran scaffolds are valuable starting materials for further chemical exploration and drug development, with the potential for incorporation into more complex molecular architectures through subsequent MCRs. The ease of synthesis and the biological relevance of the 2-amino-4H-pyran core make it an attractive target for combinatorial chemistry and high-throughput screening campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. bohrium.com [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives [scielo.org.mx]
"2H-Pyran-2-amine derivatives in medicinal chemistry applications"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2H-pyran-2-amine scaffold and its derivatives have emerged as a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest due to their synthetic accessibility and diverse biological profiles, which include anticancer, antibacterial, antioxidant, and neuroprotective effects. This document provides a comprehensive overview of the applications of this compound derivatives, including detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways.
I. Synthetic Protocols
The synthesis of 2-amino-4H-pyran derivatives is often achieved through a versatile and efficient one-pot, three-component reaction. A general and widely adopted method involves the condensation of an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as a 1,3-dicarbonyl compound.
Protocol 1: General Synthesis of 2-Amino-4-aryl-4H-pyran-3-carbonitriles[1][2][3][4]
This protocol describes the synthesis of 2-amino-4H-pyran-3-carbonitriles using an aromatic aldehyde, malononitrile, and dimedone or ethyl acetoacetate as the active methylene compound, with a basic catalyst like potassium carbonate or piperidine.
Materials:
-
Appropriate aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone or Ethyl acetoacetate (1 mmol)
-
Potassium carbonate (K2CO3) (0.05 mmol) or Piperidine (catalytic amount)
-
Ethanol (10 mL)
-
n-hexane
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the catalyst (K2CO3 or piperidine) in ethanol (10 mL).
-
Reflux the reaction mixture for the appropriate time (typically 5-60 minutes), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with n-hexane (10 mL).
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
II. Biological Activities and Quantitative Data
This compound derivatives have been extensively evaluated for various biological activities. The following tables summarize the quantitative data from several studies, showcasing their potential as therapeutic agents.
Anticancer Activity
The cytotoxicity of 2-amino-4H-pyran derivatives has been investigated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.
Table 1: Anticancer Activity of 2-Amino-4H-pyran Derivatives (IC50 values in µM)
| Compound ID | Derivative Type | HCT-116 | MCF-7 | A549 | OVCAR | HRA | COC1 | Reference |
| 4d | 4H-pyran | 75.1 | - | - | - | - | - | [1] |
| 4g | 4H-pyran | - | 42.6 | - | - | - | - | [1] |
| 4i | 4H-pyran | - | 34.2 | - | - | - | - | [1] |
| 4j | 4H-pyran | - | 26.6 | - | - | - | - | [1] |
| 4k | 4H-pyran | 85.88 | - | - | - | - | - | [1] |
| Compound 4 | Tetrahydrobenzo[b]pyran | - | - | - | >50 | >50 | >50 | [2] |
| 8c | Fused Pyran | 7.58 | - | - | - | - | - | [3] |
| 14b | Fused Pyran | - | - | 0.23 | - | - | - | [3] |
| 6e | Fused Pyran | - | 12.46 | - | - | - | - | [3] |
Antibacterial Activity
The antibacterial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 2: Antibacterial Activity of 2-Amino-4H-pyran Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | Reference |
| 4g | 4H-pyran | >500 | 125 | >500 | [1] |
| 4j | 4H-pyran | 250 | 125 | >500 | [1] |
Antioxidant Activity
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 3: Antioxidant Activity of 2-Amino-4H-pyran Derivatives (DPPH Scavenging IC50 values in mM)
| Compound ID | Derivative Type | IC50 (mM) | Reference |
| 4g | 4H-pyran | 0.329 | [1] |
| 4j | 4H-pyran | 0.1941 | [1] |
III. Experimental Protocols for Biological Assays
Detailed and standardized protocols are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds.
Protocol 2: MTT Assay for Anticancer Activity[8][9][10][11][12]
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium
-
96-well microplate
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound and incubate for another 24-72 hours. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity[13][14][15][16][17]
This protocol describes a standardized method for testing the susceptibility of bacteria to the synthesized this compound derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile filter paper disks (6 mm)
-
Stock solution of the test compound
-
Forceps
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending 3-5 isolated colonies in Tryptic Soy Broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Inoculate a Mueller-Hinton agar plate by dipping a sterile cotton swab into the adjusted suspension and streaking it evenly across the entire surface of the agar to create a confluent lawn.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate, ensuring firm contact.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antibacterial activity.
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity[18][19][20][21][22]
This protocol details the procedure for evaluating the free radical scavenging capacity of this compound derivatives using the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)
-
Test compound stock solution
-
Methanol or ethanol
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of the test compound and the positive control in the same solvent.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 180 µL) and mix well.
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
IV. Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.
Anticancer Activity: Induction of Apoptosis
Several studies suggest that the anticancer effect of certain heterocyclic compounds, including pyran derivatives, is mediated through the induction of apoptosis, or programmed cell death.[1][3] A key pathway involved is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway potentially modulated by this compound derivatives.
The diagram illustrates how a this compound derivative may induce apoptosis. By activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2, the balance is shifted towards cell death.[4][5][6][7][8] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Neuroprotective Activity: Cholinesterase Inhibition
The potential neuroprotective effects of some heterocyclic compounds have been attributed to their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for diseases like Alzheimer's.
Caption: Mechanism of cholinesterase inhibition by this compound derivatives.
This workflow demonstrates how a this compound derivative can act as a cholinesterase inhibitor. By blocking the active site of acetylcholinesterase (AChE), the breakdown of acetylcholine is prevented, leading to higher concentrations of this neurotransmitter in the synaptic cleft and thereby enhancing cholinergic neurotransmission.[9][10][11]
V. Conclusion
This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis and broad range of biological activities, including potent anticancer, antibacterial, and antioxidant effects, make them attractive candidates for further drug development. The provided protocols and data serve as a valuable resource for researchers in this field, facilitating the synthesis, evaluation, and mechanistic understanding of this important heterocyclic scaffold. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to unlock the full therapeutic potential of this compound derivatives.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bcl-2 Pathway | GeneTex [genetex.com]
- 6. BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Greener Synthetic Routes to 2-Amino-4H-Pyrans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4H-pyrans are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Traditional synthetic methods for these scaffolds often involve harsh reaction conditions, toxic solvents, and complex purification procedures, posing environmental and economic challenges. This has spurred the development of greener and more sustainable synthetic strategies. This document provides detailed application notes and protocols for several environmentally benign methods for the synthesis of 2-amino-4H-pyrans, focusing on multicomponent reactions (MCRs) that utilize green catalysts and solvents.
Greener Synthetic Approaches: An Overview
Modern green synthetic approaches for 2-amino-4H-pyrans primarily revolve around one-pot, three-component reactions of an aldehyde, malononitrile, and a C-H activated acid compound (such as a β-dicarbonyl compound).[1] The core principles of green chemistry, such as atom economy, use of safer solvents and auxiliaries, and energy efficiency, are central to these methodologies. Key strategies include:
-
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DESs).[2][3]
-
Employment of Green Catalysts: Utilizing catalysts that are non-toxic, reusable, and derived from renewable resources. This includes organocatalysts, nanocatalysts, and biocatalysts.[4][5][6]
-
Solvent-Free Conditions: Performing reactions under solvent-free conditions, often with mechanical grinding, to reduce waste and energy consumption.[6][7]
-
Energy Efficiency: Conducting reactions at room temperature or with minimal heating to reduce energy consumption.[2][6]
Comparative Data of Greener Synthetic Protocols
The following table summarizes quantitative data from various greener synthetic protocols for 2-amino-4H-pyrans, allowing for easy comparison of their efficiency.
| Catalyst | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) | Reference |
| Nano-SnO₂ | Dimedone | Water | Reflux | Not Specified | High | [4] |
| L-proline (10 mol%) | Ethyl acetoacetate or Dimedone | Ethanol | Reflux | Not Specified | Good to Excellent | [5] |
| γ-Cyclodextrin (5 mol%) | Not Specified | Urea-Choline Chloride (DES) | 60 °C | 8-28 min | 86-98 | [2] |
| Amine-functionalized SiO₂@Fe₃O₄ | Dimedone | Solvent-free (grinding) | Room Temp. | 2-10 min | Excellent | [6] |
| Sodium Ethoxide | Dimedone | Solvent-free (grinding) | Room Temp. | 5 min | 95 | [7] |
| Urea | Not Specified | Aqueous Ethanol | Room Temp. | Not Specified | Excellent | [1] |
| Sodium Citrate (10 mol%) | 1,3-Dicarbonyl compounds | EtOH:H₂O (1:1) | Room Temp. | 5-20 min | High | [8] |
| KOH loaded CaO (10 mmol) | Ethyl acetoacetate | Solvent-free | 60 °C | Not Specified | 92 | [9] |
| Pyridine-2-carboxylic acid (15 mol%) | Dimedone | Water-EtOH (1:1) | Reflux | Not Specified | up to 98 | [10] |
Experimental Protocols
Protocol 1: Nano-SnO₂ Catalyzed Synthesis in Aqueous Media
This protocol outlines a nano-SnO₂ catalyzed, environmentally benign synthesis of 2-amino-4H-pyran derivatives via a multi-component reaction in water.[4]
Materials:
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
Nano-SnO₂ catalyst
-
Water
Procedure:
-
A mixture of the aryl aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and a catalytic amount of nano-SnO₂ is taken in a round-bottom flask.
-
Water is added to the mixture.
-
The reaction mixture is refluxed for the appropriate amount of time, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The catalyst can be recovered from the aqueous filtrate, washed, dried, and reused for subsequent reactions.
Protocol 2: L-Proline Catalyzed Synthesis in Ethanol
This method describes a one-pot synthesis of 2-amino-4H-pyrans using the biocompatible organocatalyst L-proline in ethanol.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Ethyl acetoacetate (1.0 mmol, 0.13 g) or Dimedone (1.0 mmol, 0.14 g)
-
L-proline (10 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Water
-
Na₂SO₄
-
Methanol
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%) is refluxed in ethanol (10 mL).
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The crude product is extracted with ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated.
-
The resulting residue is recrystallized from methanol to afford the pure product.
Protocol 3: Solvent-Free Synthesis using Amine-Functionalized SiO₂@Fe₃O₄ Nanoparticles
This protocol details a mechanochemical and solvent-free synthesis of 2-amino-4H-benzo[b]pyrans using a magnetically recoverable nanocatalyst.[6]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Malononitrile (1 mmol)
-
Amine-functionalized SiO₂@Fe₃O₄ catalyst (ASMNP) (10 mg)
-
95% Ethanol (3-4 mL)
Procedure:
-
Equivalent amounts of the aromatic aldehyde, dimedone, and malononitrile are taken in a mortar.
-
The amine-functionalized SiO₂@Fe₃O₄ catalyst (10 mg) is added to the mixture.
-
All the ingredients are ground together at room temperature for 2-10 minutes, resulting in a wax- or jelly-like reaction mixture.
-
Subsequently, 3-4 mL of 95% ethanol is added to dissolve the mixture.
-
The catalyst is separated using an external magnet.
-
The ethanol is evaporated, and the solid product is collected.
Visualized Workflows and Pathways
General Workflow for Three-Component Synthesis of 2-Amino-4H-Pyrans
Caption: General workflow for the three-component synthesis.
Proposed Reaction Pathway for the Synthesis of 2-Amino-4H-Pyrans
Caption: Proposed reaction mechanism for pyran formation.
Conclusion
The development of greener synthetic routes to 2-amino-4H-pyrans represents a significant advancement in sustainable organic synthesis. The protocols highlighted in this document offer several advantages over traditional methods, including the use of environmentally friendly solvents and catalysts, mild reaction conditions, high yields, and simple work-up procedures.[1][2][4][5][6][7][8][9][10] These methods are not only more environmentally responsible but also offer economic benefits through reduced waste and energy consumption. For researchers and professionals in drug development, the adoption of these greener protocols can contribute to a more sustainable and efficient discovery and manufacturing process for this important class of bioactive molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. growingscience.com [growingscience.com]
- 10. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ionic Liquids in the Synthesis of 2-Amino-4H-pyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-amino-4H-pyran derivatives is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a key objective in this field. Ionic liquids (ILs) have emerged as promising alternatives to conventional organic solvents and catalysts in a wide range of organic transformations, including the synthesis of these valuable heterocyclic scaffolds.
Ionic liquids are salts with low melting points, typically below 100°C. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive "green" reaction media. In the context of 2-amino-4H-pyran synthesis, ionic liquids can act as both the solvent and the catalyst, simplifying reaction procedures and often leading to improved yields and shorter reaction times. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4H-pyrans using various ionic liquids.
Advantages of Using Ionic Liquids
The use of ionic liquids in the synthesis of 2-amino-4H-pyrans offers several distinct advantages over traditional methods:
-
Green Chemistry: Due to their low volatility, ionic liquids reduce the emission of volatile organic compounds (VOCs), contributing to a safer and more environmentally friendly laboratory environment.
-
Enhanced Reaction Rates and Yields: Ionic liquids can significantly accelerate reaction rates and improve product yields by providing a polar reaction medium that can stabilize charged intermediates.
-
Catalytic Activity: Many ionic liquids possess inherent catalytic activity, eliminating the need for an additional catalyst and simplifying the reaction setup and work-up procedures.
-
Reusability: A key advantage of ionic liquids is their potential for recyclability. After reaction completion, the product can often be easily separated, and the ionic liquid can be recovered and reused for several cycles with minimal loss of activity.
-
Solvent-Free Conditions: In some cases, the use of task-specific ionic liquids allows for the reaction to be carried out under solvent-free conditions, further enhancing the green credentials of the synthesis.
General Reaction Scheme
The synthesis of 2-amino-4H-pyrans is typically achieved through a one-pot, three-component condensation reaction involving an aldehyde, an active methylene compound (such as malononitrile), and a β-ketoester or a similar 1,3-dicarbonyl compound. The general reaction scheme is depicted below:
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 2-amino-4H-pyrans using two different ionic liquids as catalysts.
Protocol 1: Synthesis of 2-Amino-4H-pyrans using [bmim]OH
This protocol describes a facile and convenient procedure for the synthesis of 4H-pyrans from aldehydes, malononitrile, and ethyl acetoacetate or acetylacetone using the task-specific ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) under solvent-free conditions.
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate or Acetylacetone (1 mmol)
-
1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (20 mol%)
-
Ethanol (for washing)
-
Petroleum ether (for washing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Oil bath
-
Filtration apparatus
-
TLC plates (silica gel)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate or acetylacetone (1 mmol), and [bmim]OH (20 mol%).
-
Place the flask in a pre-heated oil bath at 50-60°C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (60:40) as the eluent.
-
Upon completion of the reaction (typically within 30-50 minutes), remove the flask from the oil bath and allow it to cool to room temperature.
-
The solid product will precipitate out. Collect the solid product by filtration.
-
Wash the product with cold ethanol and then with petroleum ether to remove any remaining ionic liquid and unreacted starting materials.
-
Dry the purified product.
Catalyst Recycling:
The filtrate containing the ionic liquid can be washed with ether and then dried under vacuum at 90°C for 2 hours to remove any trapped water. The recovered [bmim]OH can be reused for subsequent reactions. It has been shown that the ionic liquid can be reused up to three times without a significant loss in its catalytic efficiency.
Protocol 2: Synthesis of 2-Amino-4H-pyrans using a Saccharin-Based Ionic Liquid ([Bmim]Sac)
This protocol utilizes a sustainable, saccharin-based ionic liquid, 1-butyl-3-methylimidazolium saccharin ([Bmim]Sac), as a catalyst for the synthesis of various pyran derivatives in an aqueous medium.
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., dimedone, 4-hydroxycoumarin) (1 mmol)
-
1-butyl-3-methylimidazolium saccharin ([Bmim]Sac) (5 mol%)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and [Bmim]Sac (5 mol%) in water.
-
Attach a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the product by filtration.
-
The aqueous filtrate containing the ionic liquid can be reused for subsequent reactions after the removal of water under reduced pressure.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2-amino-4H-pyran derivatives using the ionic liquids described in the protocols.
Table 1. Synthesis of 2-amino-4H-pyrans using [bmim]OH under solvent-free conditions.
| Entry | Aldehyde (Ar) | Product | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄ | 1a | 30 | 91 |
| 2 | 4-O₂NC₆H₄ | 1b | 50 | 91 |
| 3 | 3-O₂NC₆H₄ | 1c | 45 | 89 |
| 4 | 4-CH₃OC₆H₄ | 1d | 35 | 92 |
| 5 | 2,4-Cl₂C₆H₃ | 1e | 40 | 88 |
| 6 | 4-CNC₆H₄ | 1f | 50 | 85 |
| 7 | 4-CH₃C₆H₄ | 1g | 35 | 90 |
| 8 | 3-O₂NC₆H₄ | 1h | 45 | 89 |
Table 2. Synthesis of pyran derivatives using [Bmim]Sac in aqueous medium.
| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | 4-ClC₆H₄ | 4-Hydroxycoumarin | 2.5 | 94 |
| 2 | 4-O₂NC₆H₄ | 4-Hydroxycoumarin | 2.0 | 96 |
| 3 | 4-CH₃OC₆H₄ | 4-Hydroxycoumarin | 3.0 | 92 |
| 4 | C₆H₅ | 4-Hydroxycoumarin | 3.0 | 90 |
| 5 | 4-ClC₆H₄ | Dimedone | 2.0 | 95 |
| 6 | 4-O₂NC₆H₄ | Dimedone | 1.5 | 98 |
| 7 | 4-CH₃OC₆H₄ | Dimedone | 2.5 | 93 |
| 8 | C₆H₅ | Dimedone | 2.5 | 92 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the ionic liquid-catalyzed synthesis of 2-amino-4H-pyrans.
Conclusion
The use of ionic liquids as catalysts and reaction media for the synthesis of 2-amino-4H-pyrans represents a significant advancement in the field of heterocyclic chemistry. These methods offer numerous advantages, including improved efficiency, milder reaction conditions, and adherence to the principles of green chemistry. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists in both academic and industrial settings, facilitating the development of novel therapeutic agents and other valuable chemical entities. The reusability of the ionic liquids further enhances their appeal from both an economic and environmental perspective.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Amino-Pyran Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of amino-substituted pyran derivatives, such as 2-amino-4H-pyrans and 3-amino-2H-pyran-2-ones. While "2H-Pyran-2-amine" is not a standard chemical name, this resource addresses common challenges encountered during the synthesis of closely related and synthetically important amino-pyran compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of amino-pyran derivatives in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, ranging from reaction conditions to the stability of the products. Consider the following potential causes and solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.
-
Solvent Effects: For multicomponent reactions leading to 2-amino-4H-pyrans, using water as a solvent can offer advantages like improved reaction rates and easier product isolation due to the insolubility of the final product[1].
-
Catalyst Choice: The use of a catalyst like morpholine in aqueous media has been shown to be effective[1]. For the synthesis of 2H-pyran-2-ones, a base such as powdered KOH in DMF is a common choice[2].
-
Activation Method: Conventional heating can sometimes lead to lower yields and longer reaction times. Ultrasound irradiation has been demonstrated to improve yields and shorten reaction times for the synthesis of 2-amino-4H-pyran derivatives[1]. Microwave activation can also be a more efficient alternative to conventional heating for some pyran-2-one syntheses[3][4].
-
-
Incomplete Reactions: Reactions may not go to completion due to insufficient reaction time or deactivation of reagents.
-
Product Instability: 2H-pyran rings can be unstable and may exist in equilibrium with their open-chain isomeric forms (1-oxatrienes)[6]. This instability can lead to decomposition or side reactions, reducing the isolated yield.
-
Fusion to another ring system or the presence of certain substituents can increase the stability of the 2H-pyran ring[6].
-
Careful handling during workup and purification is crucial. Avoid unnecessarily harsh conditions.
-
-
Workup and Purification Losses: The desired product may be lost during the extraction and purification steps.
-
During aqueous workup, neutralization with acid (e.g., dilute HCl) is often required to precipitate the product[5][7]. Ensure the pH is adjusted correctly for maximum precipitation.
-
Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be an effective purification method that minimizes loss[1]. Column chromatography is also a common purification technique[5].
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
Side product formation is a common issue, particularly in complex multi-component or domino reactions.
-
Common Side Products: In some syntheses of 6-alkyl-2H-pyran-2-ones, (Z)-5-alkylidenefuran-2(5H)-ones can form as minor products[8]. The choice of catalyst can influence the ratio of the desired pyranone to the furanone side product[8]. In reactions involving iodolactonization, mixtures of pyranones and furanones can also be obtained[8].
-
Minimizing Side Products:
-
Catalyst Selection: As mentioned, the catalyst can play a crucial role in the selectivity of the reaction. For example, ZnBr2-catalyzed lactonization can favor the formation of 6-alkyl-2H-pyran-2-ones over furanone side products[8].
-
Control of Reaction Conditions: Strict control of temperature and reaction time can help minimize the formation of undesired byproducts. Following established protocols closely is recommended.
-
Purification: If side products are unavoidable, effective purification methods such as column chromatography with an appropriate eluent system (e.g., EtOAc/hexane) are necessary to isolate the desired product[5].
-
Q3: The reaction is not going to completion. What are the possible reasons?
A stalled reaction can be frustrating. Here are some common culprits:
-
Reagent Quality: The purity of starting materials is critical. Impurities in reactants or solvents can interfere with the reaction. It is often recommended to use reagents without further purification if they are of high quality from the supplier, but in some cases, purification of reagents may be necessary[7].
-
Insufficient Activation: Some reactions require a certain energy input to proceed at a reasonable rate. If using conventional heating, ensure the temperature is maintained at the specified level. As mentioned earlier, switching to ultrasound or microwave irradiation could provide the necessary activation to drive the reaction to completion[1].
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or by side reactions. Ensure the catalyst is fresh and added in the correct amount.
-
Reaction Monitoring: It is essential to monitor the reaction's progress, for instance by using TLC with a suitable mobile phase like n-hexane:ethyl acetate[1]. This will help determine if the reaction is truly stalled or just proceeding slowly.
Frequently Asked Questions (FAQs)
Q: What are the key electrophilic centers in the 2H-pyran-2-one ring?
A: The 2H-pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, making it a versatile building block in organic synthesis[9][10].
Q: What is a common synthetic strategy for producing amino-pyran derivatives?
A: Multi-component reactions are a popular and efficient method. For example, the synthesis of 2-amino-4H-pyran derivatives can be achieved through a one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and malononitrile in the presence of a catalyst[1].
Q: Are 2H-pyran derivatives generally stable?
A: The stability of 2H-pyrans can be a concern as they can undergo spontaneous valence isomerization to the corresponding open-chain 1-oxatrienes[6]. This equilibrium is influenced by steric and electronic factors. Simple 2H-pyrans can be difficult to isolate as pure compounds, while those fused to an aromatic ring (like 2H-chromenes) tend to be more stable[6].
Q: What analytical techniques are typically used to characterize the synthesized amino-pyran products?
A: Standard spectroscopic methods are used for characterization. These include:
-
FT-IR Spectroscopy: To identify functional groups such as -NH (primary amine), -C≡N (cyano), and -C=O (carbonyl)[1].
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure of the molecule[7].
-
Melting Point Analysis: To assess the purity of the synthesized compound[7].
Data Presentation
Table 1: Comparison of Conventional Heating vs. Ultrasound Irradiation for the Synthesis of 2-amino-4H-pyran Derivatives[1]
| Method | Reaction Time | Yield |
| Conventional Heating | Longer | Poor |
| Ultrasound Irradiation | Shorter | Superior |
Table 2: Influence of Solvent on the Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate[1]
| Solvent | Yield (%) |
| Water | High |
| Ethanol | Moderate |
| Acetonitrile | Low |
Experimental Protocols
Protocol 1: General Procedure for Ultrasound-Assisted Synthesis of 2-amino-4H-pyran Derivatives[1]
-
In a suitable reaction vessel, combine the substituted aldehyde (0.015 mol), ethyl/methyl acetoacetate (0.015 mol), and malononitrile (0.015 mol) in water (10 mL).
-
Add a catalytic amount of morpholine (0.00075 mol).
-
Place the reaction mixture in an ultrasonic bath and irradiate at room temperature (e.g., 33 kHz).
-
Monitor the completion of the reaction periodically by TLC using a mobile phase of n-hexane:ethyl acetate (60:40 v/v).
-
Upon completion, filter the solid product.
-
Wash the product with water (5 mL) and dry.
-
Recrystallize the final product from an ethanol:water mixture (90:10 v/v).
Protocol 2: General Procedure for the Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles[2]
-
In a round-bottom flask, mix malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in dry DMF (5 mL).
-
Reflux the mixture at 100 °C for 1.5 hours.
-
Add 1 N HCl solution (1 mL) and continue stirring at the same temperature for 30 minutes.
-
Monitor the reaction completion by TLC.
-
After completion, pour the reaction mixture onto ice water and stir at room temperature to precipitate the product.
-
Isolate the product by filtration.
Visualizations
Caption: General pathway for a multicomponent synthesis of 2-amino-4H-pyran derivatives.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Reaction Yields for 2-Amino-2H-Pyran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-amino-2H-pyran derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield for the synthesis of 2-amino-4H-pyran derivatives is very low. What are the common causes and how can I improve it?
Low yields in the synthesis of 2-amino-4H-pyrans, typically synthesized via a multi-component reaction involving an aldehyde, malononitrile, and a β-dicarbonyl compound, can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Loading: The catalyst plays a crucial role. Both basic and acidic catalysts have been used effectively. If you are experiencing low yields, consider the following:
-
Base Catalysts: Organic bases like piperidine, or inorganic bases such as K₂CO₃ and ammonia have been reported to give good to excellent yields.[1][2] For instance, K₂CO₃ in ethanol has been used to produce 2-amino-4H-pyran-3-carbonitriles in yields of 75-95%.[1]
-
Ammonia: A 25% ammonia solution in ethanol can be a very effective catalyst, leading to high yields (78-98%) in short reaction times (1-8 minutes) at room temperature.[2]
-
Nano-Catalysts: Nano-SnO₂ has been demonstrated as a recyclable catalyst for this synthesis in aqueous media, providing excellent yields.[3]
-
Catalyst Loading: Ensure the correct catalyst loading is used. Typically, catalytic amounts are sufficient.
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.
-
Protic Solvents: Ethanol is a commonly used solvent that often provides good results.[1][2][4]
-
Aqueous Media: Water can be an effective and environmentally friendly solvent, especially when used with a suitable catalyst like nano-SnO₂.[3]
-
Solvent-Free Conditions: In some cases, solvent-free (neat) reactions, particularly with mechanochemical methods like ball milling, can be highly efficient.
-
-
Reaction Temperature: Many syntheses of 2-amino-4H-pyrans proceed efficiently at room temperature.[2][4] If your reaction is sluggish, gentle heating or refluxing might be necessary, depending on the specific substrates and catalyst used.[1] However, excessive heat can sometimes lead to side reactions and decomposition.
-
Purity of Reactants: Ensure that your starting materials, especially the aldehyde, are pure. Impurities can inhibit the catalyst or lead to unwanted side products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times might lead to product degradation or the formation of byproducts.
Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
The most common pathway for the formation of 2-amino-4H-pyrans is the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound and subsequent cyclization. Side products can arise from competing reactions.
-
Knoevenagel Adduct Polymerization: The intermediate formed from the Knoevenagel condensation can sometimes polymerize, especially under harsh conditions. Using milder reaction conditions and ensuring a stoichiometric balance of reactants can help minimize this.
-
Formation of Michael Adduct Dimers: The Michael adduct can potentially react with another molecule of the Knoevenagel intermediate. Optimizing the reaction concentration and the rate of addition of reactants can sometimes mitigate this.
-
Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways may become accessible, leading to different heterocyclic systems. Careful selection of the catalyst and solvent system is key to directing the reaction towards the desired 2-amino-pyran product.
Below is a troubleshooting workflow to help identify and resolve issues with low yields and side product formation.
Caption: Troubleshooting workflow for low yields.
Frequently Asked Questions (FAQs)
Q3: What is the general reaction mechanism for the synthesis of 2-amino-4H-pyrans?
The synthesis of 2-amino-4H-pyrans typically proceeds through a domino reaction involving a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aldehyde with an active methylene compound like malononitrile. This forms an electron-deficient alkene intermediate.
-
Michael Addition: A β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) then acts as a nucleophile and attacks the alkene intermediate via a Michael 1,4-addition.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-4H-pyran ring system.
Caption: General reaction pathway for 2-amino-4H-pyran synthesis.
Q4: Can I use different active methylene compounds besides malononitrile?
Yes, other active methylene compounds can be used, which will result in different substituents at the 3-position of the pyran ring. For example, using ethyl cyanoacetate will introduce an ester group at the 3-position instead of a nitrile group. The reactivity of the active methylene compound can influence the reaction conditions required.
Q5: Are there any green chemistry approaches for this synthesis?
Absolutely. Several environmentally friendly methods have been developed for the synthesis of 2-amino-4H-pyrans. These include:
-
Using water as a solvent: This reduces the reliance on volatile organic compounds.[3]
-
Employing reusable catalysts: Catalysts like nano-SnO₂ can be recovered and reused for multiple reaction cycles, making the process more sustainable.[3]
-
Solvent-free reactions: Performing the reaction neat, sometimes with the aid of mechanochemistry (ball milling), can eliminate the need for a solvent altogether.
-
Multicomponent reactions: The one-pot nature of this synthesis is inherently atom-economical and reduces waste from intermediate purification steps.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4H-pyran Derivatives.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| K₂CO₃ | Ethanol | Reflux | 2-60 min | 75-95 | [1] |
| 25% Ammonia | Ethanol | Room Temp. | 1-8 min | 78-98 | [2] |
| Piperidine | Ethanol | Room Temp. | 3 h | ~93 | [4] |
| [Bmim]Br | Ethanol | Room Temp. | 3 h | ~85 | [4] |
| nano-SnO₂ | Water | Reflux | 30-45 min | 90-96 | [3] |
| KOH loaded CaO | Solvent-free | 60 °C | 10 min | 92 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate using a base catalyst. [4]
-
To a solution of ethyl acetoacetate (5 mmol), malononitrile (5 mmol), and benzaldehyde (5 mmol) in 96% ethanol (10 mL), add the chosen catalyst (e.g., piperidine, 5 mol%).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting materials have been consumed, the solid product will precipitate.
-
Filter the solid product and wash it with cold 96% ethanol.
-
Recrystallize the product from 96% ethanol to obtain the purified 2-amino-4H-pyran derivative.
Protocol 2: Rapid synthesis of 2-amino-4H-pyran derivatives using ammonia. [2]
-
In a flask, mix the aromatic aldehyde (0.5 mmol), ethyl acetoacetate (0.5 mmol), and malononitrile (0.5 mmol) in ethanol (5 mL).
-
To this stirred mixture, add 25% aqueous ammonia (0.2 mL).
-
Continue stirring at room temperature for 1-8 minutes, during which a solid will precipitate.
-
Filter the precipitated solid and purify by recrystallization from ethanol.
References
"stability of 2H-Pyran-2-amine under acidic and basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2H-Pyran-2-amine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
This compound, being a cyclic enamine, exhibits pH-dependent stability. It is generally stable under neutral to basic conditions. However, it is susceptible to hydrolysis and degradation under acidic conditions.[1][2] The rate of degradation is typically accelerated as the pH decreases.[2]
Q2: Why is this compound unstable in acidic conditions?
The instability of this compound in acidic media is due to the acid-catalyzed hydrolysis of the enamine functional group.[1][3][4] The double bond of the enamine is susceptible to protonation, which initiates a cascade of reactions leading to ring opening and the formation of a corresponding aldehyde or ketone and an amine.[5][6]
Q3: What are the expected degradation products of this compound in an acidic medium?
Under acidic conditions, this compound is expected to hydrolyze to 5-hydroxypentanal and ammonia. The initial product of the ring opening is an amino aldehyde, which can exist in equilibrium with a cyclic hemiaminal. Further hydrolysis would lead to the final products.
Q4: My experiment requires acidic conditions. How can I minimize the degradation of this compound?
If acidic conditions are unavoidable, consider the following strategies:
-
Use the mildest possible acidic conditions: Opt for a higher pH if your reaction tolerates it.
-
Lower the temperature: Degradation reactions are often slower at lower temperatures.
-
Limit the exposure time: Add the this compound to the acidic medium as late as possible in your experimental protocol.
-
Use a non-aqueous solvent: The presence of water is necessary for hydrolysis. If your reaction can be performed in a non-aqueous, aprotic solvent, the stability of the enamine will be significantly increased.
Q5: Is this compound stable under basic conditions?
Yes, enamines are generally stable in basic and neutral environments.[2] The absence of protons prevents the initiation of the hydrolysis mechanism. Therefore, if your experimental design allows, maintaining a neutral to basic pH is recommended to ensure the stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired product when using this compound as a starting material in an acidic reaction. | Degradation of this compound due to acidic conditions. | 1. Confirm pH: Ensure the pH of your reaction mixture is not lower than necessary. 2. Analyze starting material: Run a control experiment to check the stability of this compound under your reaction conditions without other reagents. Analyze the mixture by techniques like NMR or LC-MS to detect degradation products. 3. Modify reaction conditions: Refer to Q4 in the FAQ section for strategies to minimize degradation. |
| Appearance of unexpected side products in the reaction mixture. | Formation of degradation products from this compound. | 1. Characterize side products: Isolate and identify the unexpected products. Compare their spectral data with those expected for the hydrolysis products of this compound (e.g., 5-hydroxypentanal). 2. Optimize reaction conditions: Adjust the pH, temperature, or reaction time to suppress the formation of these side products. |
| Inconsistent results between experimental runs. | Variability in the pH of the reaction medium or exposure time to acidic conditions. | 1. Standardize protocols: Ensure consistent preparation of all reagents and precise control over reaction parameters (pH, temperature, time). 2. Use buffered solutions: Employ a suitable buffer to maintain a constant pH throughout the experiment. |
Quantitative Data on Stability
| pH | Temperature (°C) | Time (hours) | Degradation (%) | Half-life (t½) |
| 2 | 25 | 1 | ||
| 4 | 25 | 1, 6, 12, 24 | ||
| 6 | 25 | 24, 48 | ||
| 8 | 25 | 48 | ||
| 10 | 25 | 48 |
Experimental Protocol: pH Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound at various pH values.
1. Materials:
-
This compound
-
Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)
-
Internal standard (a stable compound that does not react under the experimental conditions)
-
Quenching solution (a basic solution, e.g., 1 M NaOH, to stop the degradation)
-
Analytical instrument (e.g., HPLC-UV, LC-MS, or GC-MS)
2. Procedure:
-
Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, place the buffer solutions of the desired pH values.
-
Spike the buffer solutions with the internal standard and then with this compound to a final concentration suitable for your analytical method.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the samples using your chosen analytical method to determine the concentration of the remaining this compound relative to the internal standard.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the percentage of remaining this compound versus time for each pH.
-
Determine the degradation rate constant and the half-life at each pH.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for pH stability assessment.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Functionalized 2-Iminopyrans
Welcome to the technical support center for the synthesis of functionalized 2-iminopyrans. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My three-component reaction of an aldehyde, malononitrile, and a primary amine is giving a low yield of the desired 2-iminopyran. What are the common causes and how can I improve it?
A1: Low yields in this multicomponent reaction are a common challenge. Several factors can contribute to this issue:
-
Catalyst Choice: The selection of an appropriate catalyst is crucial. While base catalysts are commonly employed, their strength can influence the reaction outcome. Weaker bases may not be effective in promoting the initial Knoevenagel condensation, while overly strong bases can lead to side reactions. It is recommended to screen a variety of catalysts, including organocatalysts like piperidine or DBU, and inorganic bases such as K₂CO₃. The optimal catalyst is often substrate-dependent.
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents may be preferable for certain substrates to minimize side reactions. A solvent screen is advisable to identify the optimal medium for your specific reaction.
-
Reaction Temperature: While heating can accelerate the reaction, excessive temperatures may lead to decomposition of the product or the formation of unwanted byproducts. Monitoring the reaction progress by TLC and optimizing the temperature is recommended.
-
Stoichiometry of Reactants: The molar ratio of the reactants can influence the equilibrium of the reaction. While a 1:1:1 ratio is a good starting point, slight excesses of the more volatile components (aldehyde or amine) may be necessary to drive the reaction to completion.
Q2: I am observing the formation of a significant amount of a side product that I suspect is an amidine. How can I minimize this?
A2: The formation of an amidine is a known side reaction in the synthesis of 2-iminopyrans, particularly in copper-catalyzed three-component reactions involving enaminones, phenyl acetylenes, and sulfonyl azides. Unfortunately, experiments to completely eliminate amidine formation have been reported as unsuccessful in some cases. However, you can try to optimize the molar equivalents of your starting materials to favor the formation of the desired 2-iminopyran. Careful monitoring of the reaction and purification by column chromatography are essential to isolate the target compound from the amidine byproduct.
Q3: What is the general stability of functionalized 2-iminopyrans, and what conditions should I avoid during workup and purification?
A3: Functionalized 2-iminopyrans can be sensitive to both acidic and basic conditions. The imine functionality is susceptible to hydrolysis, which can lead to the formation of the corresponding 2-pyranone.
-
Acidic Conditions: Strong acidic conditions should be avoided as they can readily hydrolyze the imine bond. During aqueous workup, it is advisable to use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
-
Basic Conditions: While the synthesis is often base-catalyzed, prolonged exposure to strong bases, especially at elevated temperatures, can also lead to degradation.
-
Purification: Column chromatography on silica gel can be challenging due to the basic nature of the 2-iminopyran core and the acidic nature of silica. This can lead to tailing of the product peak and potential decomposition on the column. To mitigate this, consider the following:
-
Use of amine-functionalized silica gel.
-
Addition of a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent system.
-
Prompt elution and removal of the solvent to minimize contact time with the stationary phase.
-
Q4: I am having difficulty purifying my 2-iminopyran derivative by column chromatography. What eluent systems are recommended?
A4: The choice of eluent for column chromatography will depend on the polarity of your specific functionalized 2-iminopyran. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the product. As mentioned in the previous question, adding a small percentage of triethylamine to the eluent can significantly improve the chromatography of these basic compounds on standard silica gel by reducing tailing.
Troubleshooting Guides
Problem 1: Reaction Failure or Incomplete Conversion
| Symptom | Possible Cause | Troubleshooting Step |
| No product formation or very low conversion observed by TLC. | Inactive catalyst or inappropriate catalyst choice. | - Ensure the catalyst is fresh and active.- Screen different catalysts (e.g., piperidine, DBU, K₂CO₃, nano-SnO₂). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Inappropriate solvent. | Perform a solvent screen with solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, DMF). | |
| Steric hindrance from bulky substituents on the aldehyde or amine. | Increase reaction time and/or temperature. Consider using a more active catalyst. |
Problem 2: Formation of Multiple Products or Unexpected Byproducts
| Symptom | Possible Cause | Troubleshooting Step |
| Multiple spots on TLC, indicating a mixture of products. | Side reactions due to overly harsh conditions. | - Lower the reaction temperature.- Use a milder catalyst. |
| Formation of Michael adducts or other intermediates that do not cyclize. | - Adjust the stoichiometry of reactants.- Change the solvent to one that better favors the cyclization step. | |
| Amidine formation (in specific reaction types). | Optimize the molar ratios of the starting materials to favor 2-iminopyran formation. |
Problem 3: Purification and Stability Issues
| Symptom | Possible Cause | Troubleshooting Step |
| Significant tailing of the product spot on TLC and during column chromatography. | Interaction of the basic 2-iminopyran with the acidic silica gel. | - Use amine-functionalized silica gel.- Add 0.5-1% triethylamine to the eluent. |
| Decomposition of the product during purification or storage. | Hydrolysis of the imine functionality. | - Avoid acidic conditions during workup and purification.- Store the purified compound under an inert atmosphere at low temperature. |
| The product appears as a mixture of tautomers (2-iminopyran and 2-aminopyran). | Tautomerization is an inherent property of the molecule. | Characterize the mixture as is. The ratio of tautomers may be solvent-dependent. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4H-pyran Derivatives (Tautomers of 2-Iminopyrans)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Ethanol | Reflux | 0.1-1 | 75-95 | [1] |
| 2 | nano-SnO₂ | Water | Reflux | 1 | 85-95 | [2] |
| 3 | KOH loaded CaO | Solvent-free | 60 | 0.17 | 92 | [3] |
| 4 | Fe₃O₄/SiO₂/Im-Fc][OAc] | Solvent-free | 90 | 0.25 | 94 | [4] |
| 5 | Coconut Seed Coat Ash | Water | 70-80 | 2 | 85-95 | [2] |
Note: The yields reported are for 2-amino-4H-pyran derivatives, which exist in equilibrium with their 2-iminopyran tautomers.
Experimental Protocols
General Procedure for the Three-Component Synthesis of 2-Amino-4H-pyran-3-carbonitriles[1]
A mixture of the appropriate α,α'-bis(arylidene)cycloalkanone (1 mmol), malononitrile (1 mmol), and K₂CO₃ (0.05 mmol, 5 mol%) in ethanol (10 mL) is refluxed for the time indicated by TLC monitoring (typically 5-60 minutes). After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration and washed with n-hexane (10 mL) to afford the corresponding 2-amino-4H-pyran-3-carbonitrile.
Synthesis of 6-(3-Methoxyphenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile (Hydrolysis Product of a 2-Iminopyran)[1]
This compound is a representative example of a 2-pyranone that can be formed from the hydrolysis of a corresponding 2-iminopyran.
-
Yield: 86%
-
Appearance: White solid
-
Melting Point: 225-226 °C
-
FT-IR (KBr, cm⁻¹): 2208 (CN), 1579 (C=O)
-
¹H NMR (300 MHz, CDCl₃): δ 1.80 (br, 6H, piperidine), 3.83–3.86 (m, 7H, [piperidine 4H and -OMe 3H are merged]), 6.45 (s, 1H, pyranone), 7.02–7.06 (m, 1H, ArH), 7.32–7.38 (m, 3H, ArH).
-
¹³C NMR (75 MHz, CDCl₃): δ 23.4, 26.2, 51.4, 55.5, 95.5, 111.7, 112.6, 116.4, 118.4, 118.7, 125.7, 130.4, 130.8, 159.9, 160.4, 161.1.
-
HRMS [M + H]⁺: calcd for C₁₈H₁₈N₂O₃ 310.8394; found 310.8389.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield 2-iminopyran synthesis.
Caption: Decision tree for the purification of 2-iminopyran derivatives.
References
Technical Support Center: Regioselectivity in 2-Amino-2H-Pyran Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-2H-pyrans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in your reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-amino-2H-pyrans, offering potential solutions and detailed experimental protocols.
Issue 1: Poor Regioselectivity in Multi-Component Reactions (MCRs)
Question: My three-component reaction of an aldehyde, an active methylene compound, and a β-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity in the MCR synthesis of 2-amino-4H-pyrans is a common issue. The regiochemical outcome is often influenced by the catalyst, solvent, and the electronic properties of the substituents on your starting materials. Here are several strategies to enhance regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly direct the reaction towards a specific regioisomer. For instance, nano-SnO2 has been shown to be an efficient and recyclable catalyst for the synthesis of 2-amino-4H-pyran derivatives, often leading to high yields of the desired product.[1] Organocatalysts, such as L-proline, can also be employed, sometimes in combination with a co-catalyst like trifluoroacetic acid (TFA), to achieve high diastereoselectivity, which can be related to regiocontrol.[2][3]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. While a range of solvents can be used, water has been demonstrated to be an effective medium for these reactions, often leading to excellent yields and simplifying the work-up process.[1] Experimenting with different solvents of varying polarity is recommended to optimize for your specific substrates.
-
Substituent Effects: The electronic nature of the substituents on the aromatic aldehyde can impact reactivity and regioselectivity. Generally, aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity compared to those with electron-donating groups.[4] This difference in reactivity can sometimes be exploited to favor the formation of one regioisomer over another.
Experimental Protocol: Nano-SnO2 Catalyzed Synthesis of 2-Amino-4H-pyrans [1]
This protocol describes a general procedure for the synthesis of 2-amino-4H-pyran derivatives using a nano-SnO2 catalyst in an aqueous medium.
Materials:
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Dimedone (1 mmol, 140 mg)
-
Nano-SnO2 (5 mol%)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO2 (5 mol%).
-
Add 10 mL of water to the mixture.
-
Stir the reaction mixture vigorously at reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-pyran derivative.
-
The nano-SnO2 catalyst can be recovered from the filtrate by simple filtration, washed with methanol, and reused for subsequent reactions.
Issue 2: Unexpected Regioisomers in Diels-Alder Reactions
Question: I am performing a Diels-Alder reaction with a 2H-pyran-2-one derivative and an alkyne, but I'm observing a mixture of regioisomers or an unexpected regioisomer as the major product. What factors control the regioselectivity in these reactions?
Answer: The regioselectivity of Diels-Alder reactions involving 2H-pyran-2-ones is highly dependent on the electronic and steric properties of the substituents on both the diene (pyran-2-one) and the dienophile (alkyne).[5][6][7]
-
Substituent Effects on the 2H-Pyran-2-one: The position and electronic nature of substituents on the pyran-2-one ring play a crucial role. Electron-donating or electron-withdrawing groups at different positions can influence the electron density distribution in the diene system, thereby directing the approach of the dienophile.[5]
-
Substituent Effects on the Alkyne: Similarly, the substituents on the alkyne dienophile will dictate its electronic properties and steric profile, influencing which end of the diene it preferentially reacts with.
-
Reaction Conditions: Thermal conditions, microwave irradiation, and high pressure can all influence the outcome of the reaction, sometimes favoring the formation of a specific regioisomer.[6][7]
Frequently Asked Questions (FAQs)
Q1: How does the choice of base affect the regioselectivity of pyran formation?
A1: In reactions where a base is used to generate a nucleophile (e.g., from an active methylene compound), the nature of the base can influence which proton is abstracted and the subsequent reaction pathway. While strong bases are often used, milder bases like piperidine or even basic catalysts like nano-sized magnesium oxide have been employed in the synthesis of pyran derivatives.[8] The choice of base should be optimized for the specific substrates and desired regiochemical outcome.
Q2: Can I use solvent-free conditions to improve regioselectivity?
A2: Solvent-free reaction conditions, often combined with microwave irradiation, can be an effective strategy for improving reaction efficiency and, in some cases, selectivity.[6][7] By eliminating the solvent, you may alter the transition state of the reaction, potentially favoring one regioisomeric pathway over another. This approach also aligns with the principles of green chemistry.
Q3: Are there any computational methods to predict the regioselectivity of these reactions?
A3: Yes, computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool to predict the regioselectivity of cycloaddition reactions like the Diels-Alder reaction.[9] By calculating the energies of the possible transition states leading to different regioisomers, it is often possible to predict which product will be favored kinetically.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Amino-4H-pyrans
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Nano-SnO2 | 5 | Water | 1 | 95 | [1] |
| 2 | L-proline/TFA | 20 | Acetonitrile | 7 | High | [2][3] |
| 3 | Fe3O4@poly(vinyl alcohol) | 10 mg | Ethanol | 0.25 | 97 | [10] |
| 4 | (NH4)2HPO4 | 20 | Ethanol | 3 | 92 | [8] |
| 5 | None | - | Water/PEG-400 | 0.5-1 | 85-96 | [4] |
Table 2: Effect of Solvent on the Yield of a Representative 2-Amino-4H-pyran [1]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 1 | 95 |
| 2 | Ethanol | 3 | 85 |
| 3 | Methanol | 4 | 78 |
| 4 | Acetonitrile | 5 | 70 |
| 5 | Dichloromethane | 6 | 60 |
| 6 | Toluene | 8 | 50 |
| 7 | No Solvent (80°C) | 2 | 80 |
Visualizations
Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for systematically addressing and improving poor regioselectivity in 2-amino-2H-pyran synthesis.
Diagram 2: Key Factors Influencing Regioselectivity
Caption: A diagram illustrating the key experimental parameters that can be modulated to control the regioselectivity of reactions forming 2-amino-2H-pyrans.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature » Growing Science [growingscience.com]
- 9. Khan Academy [khanacademy.org]
- 10. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4H-Pyrans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4H-pyrans.
Troubleshooting Guide
Difficulties during the synthesis and work-up of 2-amino-4H-pyrans can arise. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for 2-Amino-4H-Pyran Synthesis
Technical Support Center: Managing 2H-Pyran Ring Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the inherent instability of the 2H-pyran ring system.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in 2H-pyran rings?
A1: The principal cause of instability in 2H-pyran rings is a phenomenon known as valence tautomerism. The 2H-pyran (2HP) structure exists in a dynamic equilibrium with its ring-opened isomeric form, a (Z,Z)-dienone, also referred to as a 1-oxatriene.[1] This equilibrium can be influenced by various factors, often favoring the more flexible, open-chain form, which can lead to low yields of the desired cyclic product or decomposition of the isolated compound.[1]
Q2: Which factors influence the equilibrium between the 2H-pyran and its open-chain dienone form?
A2: The position of the equilibrium is dictated by a combination of steric, electronic, and environmental factors:
-
Steric Effects: Increasing steric hindrance in the planar dienone form will shift the equilibrium toward the 2H-pyran. For instance, tetrasubstituted dienones often fully isomerize to the corresponding stable 2H-pyrans because the open-chain form suffers from significant steric strain.[1]
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs), particularly at the C5 position of the pyran ring, stabilizes the cyclic form and favors the 2HP.[1] Conversely, extending the π-conjugation of the dienone form (e.g., by adding a vinyl group) stabilizes the open-chain isomer.[1]
-
Structural Fusion: Fusing the 2H-pyran to an aromatic ring, as seen in 2H-chromenes, confers significant stability to the heterocyclic ring.[1] Similarly, fusing it to other non-aromatic rings can also favor the cyclic structure.[1]
-
Solvent Polarity: Aprotic polar solvents tend to shift the equilibrium toward the dienone form.[1]
Q3: My 2H-pyran derivative is degrading upon storage or during subsequent reactions. What are the likely degradation pathways?
A3: 2H-pyrans are susceptible to several degradation pathways:
-
Nucleophilic Attack: The C2, C4, and C6 positions of the 2H-pyran-2-one ring system are electrophilic and vulnerable to attack by nucleophiles. This often leads to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems.[2][3]
-
Oxidation: The ring system can be unstable in the presence of air, leading to oxidation.[4][5] Photodegradation via photooxidation is also a known pathway, especially for naphthopyran derivatives.[6]
-
Hydrolysis: The pyrylium ion, which can be formed from 4H-pyrans (isomers of 2H-pyrans), is easily hydrolyzed in aqueous media.[4][5] This highlights a general sensitivity to aqueous or acidic conditions.
-
Thermal Decomposition: Dihydropyran structures can undergo thermal decomposition through a concerted, unimolecular reaction.[7]
Q4: How can I design and synthesize more stable 2H-pyran derivatives?
A4: To enhance stability, consider the following design principles during synthesis:
-
Introduce Steric Bulk: Design precursors that will result in a sterically crowded dienone intermediate, thereby favoring the oxa-6π-electrocyclization to the 2H-pyran.[1]
-
Incorporate Electron-Withdrawing Groups: Place an ester or other EWG at the C5 position of the target 2H-pyran. This has been shown to be fundamental for the stability of the final product in several synthetic strategies.[1]
-
Utilize Ring Fusion: Whenever possible, design the target molecule as a fused bicyclic or polycyclic system, such as a 2H-chromene, to lock the ring in its closed form.[1]
-
Control Reaction Conditions: Employ one-pot synthetic sequences that proceed directly to the stable cyclic form without isolating the labile dienone intermediate.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of 2H-pyran; only the open-chain dienone is isolated. | The dienone/2HP equilibrium favors the open form under the reaction conditions. The dienone is not sufficiently destabilized to promote cyclization. | 1. Redesign the substrate to increase steric hindrance on the dienone intermediate.[1]2. Introduce an electron-withdrawing group (e.g., an ester) at the position that will become C5 of the pyran ring.[1]3. Change the solvent to a less polar, aprotic solvent to see if the equilibrium can be shifted.[1] |
| The purified 2H-pyran compound decomposes rapidly. | The isolated 2H-pyran is inherently unstable due to a lack of stabilizing substituents. It may also be sensitive to air, light, or trace acid/base. | 1. Handle the compound under an inert atmosphere (N₂ or Ar).2. Store protected from light at low temperatures.3. Ensure all solvents and reagents for subsequent steps are neutral and free of nucleophiles.4. Consider if the compound can be converted to a more stable fused aromatic derivative (e.g., a chromene) for long-term use.[1] |
| Reaction yields a complex mixture of products instead of the target 2H-pyran. | The dienone intermediate is undergoing side reactions. The 2H-pyran product may be reacting further under the reaction conditions (e.g., nucleophilic attack by reagents or byproducts).[2] | 1. Lower the reaction temperature to disfavor side reactions.2. Reduce reaction time or monitor closely by TLC/LC-MS to isolate the product as soon as it forms.3. Use a one-pot domino strategy that quickly converts intermediates to the final, more stable product.[1][9]4. Ensure reaction conditions are strictly anhydrous and non-nucleophilic if the target pyran is sensitive. |
Data Presentation: Factors Influencing 2H-Pyran Stability
The stability of the 2H-pyran ring is highly dependent on its substitution pattern. The following table summarizes the percentage of the 2H-pyran form at equilibrium for various substitution patterns, illustrating the impact of steric and electronic effects.
Table 1: Influence of Substitution on Dienone/2H-Pyran Equilibrium
| Entry | R¹ | R² | R³ | R⁴ | R⁵ | R⁶ | % 2H-Pyran |
|---|---|---|---|---|---|---|---|
| 1 | H | H | H | H | Me | Me | 100 |
| 2 | H | H | H | Me | Me | Me | 100 |
| 3 | H | H | Me | Me | Me | Me | 100 |
| 4 | Me | H | H | H | H | H | 0 |
| 5 | H | Me | H | H | H | H | 0 |
| 6 | H | H | H | H | Ph | H | 0 |
| 7 | H | H | H | H | Me | Vinyl | 0 |
Data adapted from a comprehensive review on 2H-pyran synthesis, highlighting that steric crowding (entries 1-3) favors the cyclic 2H-pyran form, while less substituted systems or those with extended conjugation (entries 4-7) exist entirely as the open dienone.[1]
Key Experimental Protocols
Protocol 1: Synthesis of Stable 2H-Pyran-5-carboxylates via One-Pot Propargyl-Claisen Rearrangement and 6π-Oxa-electrocyclization
This protocol describes a reliable method to generate highly substituted and stable 2H-pyrans, avoiding the isolation of unstable intermediates.[9]
Materials:
-
Substituted propargyl vinyl ether (1.0 equiv)
-
Silver hexafluoroantimonate (AgSbF₆) (5 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the propargyl vinyl ether (1.0 equiv) and anhydrous DCM.
-
Add the AgSbF₆ catalyst (5 mol%) to the solution.
-
Stir the reaction at room temperature and monitor the consumption of the starting material by TLC (typically 1-2 hours). This completes the propargyl-Claisen rearrangement.
-
Once the rearrangement is complete, add DBU (10 mol%) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-3 hours to facilitate the isomerization and subsequent 6π-oxaelectrocyclization.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the stable 2H-pyran.
Expected Outcome: This method typically provides highly substituted, stable 2H-pyrans in moderate to excellent yields. The presence of an ester group at the C5-position is crucial for the stability of the final product.[1][9]
Visualizations
Caption: Troubleshooting logic for unstable 2H-pyran synthesis.
References
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyran - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. 2H-Pyran synthesis [organic-chemistry.org]
- 9. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2H-Pyran-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comprehensive framework for the spectroscopic validation of 2H-Pyran-2-amine. Due to the limited availability of published experimental data for this specific compound, this document focuses on a comparative analysis with structurally related analogues. By presenting the spectroscopic data of key reference compounds—Tetrahydro-2H-pyran-2-amine, 2-Aminopyridine, and various substituted 2-amino-4H-pyrans—we offer a predictive and methodological approach for researchers to validate the synthesis of this compound. This guide includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside visual workflows to aid in experimental design and data interpretation.
Introduction: The Challenge of Characterizing this compound
This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. However, a thorough review of scientific literature reveals a notable scarcity of experimental spectroscopic data for this parent compound. This is likely due to its potential instability, making isolation and characterization challenging.
This guide, therefore, takes a predictive and comparative approach. We will analyze the spectroscopic characteristics of stable, structurally similar molecules to establish a reliable baseline for what to expect during the analysis of this compound. The validation of a novel or difficult-to-isolate compound hinges on such comparative analyses.
Comparative Spectroscopic Data of Analogous Compounds
To effectively validate the structure of this compound, it is crucial to compare its spectral data with those of well-characterized, related compounds. Below are tables summarizing the key spectroscopic features of selected analogues.
Table 1: 1H NMR Spectroscopic Data of Reference Compounds
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2-Aminopyridine | CDCl3 | 8.12 (d, 1H), 7.51-7.38 (m, 1H), 6.75-6.63 (m, 2H), 6.49 (s, 1H, NH2)[1] |
| Substituted 2-amino-4H-pyran | DMSO-d6 | ~7.00 (s, 2H, NH2), ~4.30 (s, 1H, H-4), ~2.30 (s, 3H, CH3)[2] |
| Predicted for this compound | CDCl3 | ~6.0-6.5 (m, 1H, H-6), ~5.0-5.5 (m, 1H, H-5), ~4.5-5.0 (m, 1H, H-4), ~4.0-4.5 (m, 1H, H-3), Broad singlet (2H, NH2) |
Table 2: 13C NMR Spectroscopic Data of Reference Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Aminopyridine | CDCl3 | 157.1, 148.2, 137.7, 115.2, 108.4[1] |
| Substituted 2-amino-4H-pyran | DMSO-d6 | ~158.9 (C-6), ~157.0 (C-2), ~128.9-127.2 (Aryl C), ~119.0 (CN), ~57.0 (C-3), ~38.0 (C-4), ~18.0 (CH3)[2] |
| Predicted for this compound | CDCl3 | ~150-160 (C-2), ~140-150 (C-6), ~120-130 (C-5), ~90-100 (C-4), ~60-70 (C-3) |
Table 3: IR Spectroscopic Data of Reference Compounds
| Compound | Key Absorptions (cm-1) | Functional Group |
| 2-Aminopyridine | 3442, 3300 (N-H stretch), 1628 (N-H bend), 1328 (C-N stretch)[3] | Primary Aromatic Amine |
| Substituted 2-amino-4H-pyrans | 3429-3393, 3337-3204 (N-H stretch), 2203-2187 (C≡N stretch), 1684-1620 (C=C stretch)[2] | Primary Enaminonitrile |
| Predicted for this compound | ~3400-3200 (N-H stretch, two bands), ~1650-1600 (N-H bend), ~1680-1640 (C=C stretch), ~1250-1150 (C-O-C stretch) | Primary Amine, Dihydropyran |
Table 4: Mass Spectrometry Data of Reference Compounds
| Compound | Ionization Method | Key m/z values (fragmentation pattern) |
| 2-Aminopyridine | EI | 94 (M+), 67, 39[4] |
| Substituted 2-amino-4H-pyrans | EI, ESI | Molecular ion (M+), Retro-Diels-Alder fragmentation is common.[5] |
| Predicted for this compound | EI | 99 (M+), loss of NH2, Retro-Diels-Alder fragments |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified compound for 1H NMR (20-50 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).[6]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[6]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.
-
-
Data Acquisition :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For 13C NMR, a larger number of scans will be necessary due to the low natural abundance of the 13C isotope (typically 1024 or more scans).[7]
-
Consider performing 2D NMR experiments, such as COSY (1H-1H correlation) and HSQC (1H-13C correlation), to aid in the complete assignment of proton and carbon signals.[7]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
For liquid samples (Neat): Place a single drop of the liquid between two KBr or NaCl plates.
-
For solutions: Dissolve the sample in a suitable solvent (e.g., CCl4, CS2) that has minimal absorption in the regions of interest. Use a liquid cell with a defined path length.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000-400 cm-1.
-
Acquire a background spectrum of the empty accessory (or pure solvent) immediately before running the sample spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance. Key absorption bands should be identified and assigned to their corresponding functional group vibrations. Primary amines typically show two N-H stretching bands between 3400-3250 cm-1.[8]
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
For direct infusion, the solution is drawn into a syringe and infused at a constant flow rate into the ion source.
-
For GC-MS or LC-MS, the sample is injected into the chromatograph for separation prior to entering the mass spectrometer.[9]
-
-
Data Acquisition :
-
Choose an appropriate ionization technique. Electron Ionization (EI) is a common high-energy method that provides extensive fragmentation patterns useful for structural elucidation.[9] Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion peak [M+H]+ or [M-H]-, confirming the molecular weight.
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragments.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain more detailed fragmentation information, which can be crucial for confirming the connectivity of the atoms.
-
Visualization of Workflows and Structures
Workflow for Spectroscopic Validation
The following diagram illustrates a logical workflow for the validation of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Predicted Spectroscopic Features of this compound
This diagram outlines the key structural features of this compound and correlates them with their expected spectroscopic signals.
Caption: Key structural features of this compound and their predicted spectroscopic signals.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. tsijournals.com [tsijournals.com]
- 4. 2-Aminopyridine [webbook.nist.gov]
- 5. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Synthesis Methods for 2-Amino-4H-Pyran Derivatives
The synthesis of 2-amino-4H-pyran derivatives is a significant area of research in heterocyclic chemistry, owing to the prevalence of this scaffold in a wide range of biologically active compounds. This guide provides a comparative analysis of two prominent and environmentally benign methods for the synthesis of these valuable molecules: a nano-SnO2 catalyzed reaction in an aqueous medium and a novel biopolymer nanocatalyst-driven synthesis under solvent-free conditions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Nano-SnO2 Catalysis | Method 2: ND/Fe3O4/Pectin-Ag Nanocatalyst |
| Catalyst | Nano-SnO2 | ND/Fe3O4/Pectin-Ag |
| Reactants | Aryl aldehydes, β-dicarbonyl compounds, malononitrile | Aldehyde, malononitrile, ethyl acetoacetate |
| Solvent | Water | Solvent-free |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | Not specified, but generally short for MCRs | 10 minutes |
| Product Yield | Excellent | Up to 98%[1] |
| Catalyst Reusability | Yes | Yes (magnetic properties aid recovery)[1] |
| Environmental Impact | Low (uses water as a solvent) | Very Low (solvent-free, room temperature) |
Experimental Protocols
Method 1: Nano-SnO2 Catalyzed Synthesis in Aqueous Media
This method showcases a green chemistry approach by utilizing water as the solvent and a recyclable catalyst.[2]
Catalyst Preparation (Solid-State Reaction Method):
-
Solid powders of SnCl2·2H2O (10 mmol, 2.26 g) and sodium hydroxide (20 mmol, 0.08 g) are thoroughly mixed in an agate mortar.
-
The mixture is ground at room temperature for 15 minutes.
-
NaCl (in a 1:2 molar ratio with the initial tin chloride) is added, and the mixture is ground for an additional 30 minutes.
-
The precursor mixture is annealed at 400 °C for 2 hours to induce oxidation and growth of SnO2 nanorods.
-
The resulting material is washed extensively with distilled water to remove chloride ions and then dried at 60 °C for 2 hours.[2]
Synthesis of 2-Amino-4H-Pyran Derivatives:
-
A mixture of an aryl aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), malononitrile (1 mmol), and a catalytic amount of nano-SnO2 is prepared in water.
-
The reaction mixture is refluxed for the appropriate time until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The product can be further purified by recrystallization if necessary.
Method 2: ND/Fe3O4/Pectin-Ag Nanocatalyst Synthesis (Solvent-Free)
This innovative method employs a magnetic, reusable biopolymer nanocatalyst and is performed under solvent-free conditions at room temperature, making it a highly efficient and sustainable option.[1]
General Synthesis of 2-Amino-4H-Pyran Derivatives:
-
In a reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and the ND/Fe3O4/Pectin-Ag catalyst (10 mg).
-
The mixture is stirred at room temperature for approximately 10 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated from the reaction mixture using an external magnet.
-
The product is typically of high purity, but can be recrystallized from a suitable solvent if required.
Signaling Pathways and Experimental Workflows
The synthesis of 2-amino-4H-pyrans via these multicomponent reactions generally proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
Logical Workflow for Method 1: Nano-SnO2 Catalyzed Synthesis
Caption: Workflow for Nano-SnO2 catalyzed synthesis of 2-amino-4H-pyrans.
Reaction Mechanism: Three-Component Synthesis of 2-Amino-4H-Pyrans
Caption: General reaction mechanism for the three-component synthesis.
References
A Comparative Guide to 2H-Pyran-2-amine and 4H-Pyran-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold is a cornerstone in medicinal chemistry and organic synthesis, with its derivatives exhibiting a wide array of biological activities. Among these, aminopyrans are of particular interest due to their utility as versatile building blocks. This guide provides a comparative analysis of two isomeric forms: 2H-Pyran-2-amine and 4H-pyran-4-amine, focusing on their synthesis, reactivity, and potential applications. Due to the limited direct comparative studies on the parent compounds, this guide will focus on the synthesis and properties of closely related and well-documented derivatives, namely 3-amino-2H-pyran-2-ones and various substituted 2-amino-4H-pyrans, as representative examples of their respective classes.
Structural and Reactivity Overview
The position of the amino group and the double bonds within the pyran ring dictates the chemical properties and reactivity of these isomers.
-
This compound derivatives, such as 3-amino-2H-pyran-2-ones, feature an amino group on a double bond adjacent to the ring oxygen. This arrangement imparts enamine-like character, influencing their nucleophilicity and susceptibility to electrophilic attack. The pyran-2-one moiety is a key structural feature in numerous natural products and is known for its diverse biological activities.[1][2] The ring is susceptible to nucleophilic attack at the C2, C4, and C6 positions, often leading to ring-opening and rearrangement reactions.[3]
-
4H-Pyran-4-amine is represented in the literature primarily by the extensively studied 2-amino-4H-pyran derivatives. These compounds are readily synthesized through multicomponent reactions and serve as valuable intermediates.[4][5][6] The 4H-pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antibacterial, and antioxidant properties.[6]
Synthesis Strategies
The synthetic routes to these aminopyran isomers differ significantly, reflecting their distinct electronic and structural features.
Synthesis of 3-Amino-2H-pyran-2-one Derivatives
A common approach to substituted 3-amino-2H-pyran-2-ones involves a one-pot synthesis from activated methylene compounds, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid, followed by deprotection.[1][2]
Caption: Synthesis of 3-Amino-2H-pyran-2-ones.
Synthesis of 2-Amino-4H-pyran Derivatives
The synthesis of 2-amino-4H-pyrans is often achieved through a highly efficient, one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound.[4][5][6]
Caption: Multicomponent Synthesis of 2-Amino-4H-pyrans.
Comparative Experimental Data
The following tables summarize typical reaction conditions and yields for the synthesis of derivatives of the two aminopyran isomers.
Table 1: Synthesis of 3-Amino-2H-pyran-2-one Derivatives
| Starting Material (Activated Methylene) | Reaction Conditions | Yield of 3-Benzoylamino Intermediate | Deprotection Conditions | Final Yield of 3-Amino Product | Reference |
| Cyclohexanone | 1. DMFDMA, reflux, 16h; 2. Hippuric acid, Ac₂O, 90°C, 4h; 3. Pyridine/Triethylamine, reflux, 9h | 60-73% | H₂SO₄, gentle heating | 79-92% | [1] |
| Acetone | 1. DMFDMA, reflux; 2. Hippuric acid, Ac₂O, 90°C | Not specified | H₂SO₄, gentle heating | High Yield | [1] |
Table 2: Synthesis of 2-Amino-4H-pyran Derivatives
| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Benzaldehyde | Ethyl acetoacetate | KOH loaded CaO | Solvent-free | 10 min | 92% | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | KOH loaded CaO | Solvent-free | 15 min | 95% | [4] |
| Benzaldehyde | Dimedone | N-methylmorpholine | Ethanol | 2-3 h | 95% | [5] |
| 4-Nitrobenzaldehyde | Dimedone | N-methylmorpholine | Ethanol | 2-3 h | 98% | [5] |
| Various Aryl Aldehydes | Various β-ketoesters | Piperidine | Ethanol | Room Temp | Good to Excellent | [6] |
Experimental Protocols
General Procedure for the Synthesis of 3-Benzoylamino-2H-pyran-2-ones[1]
A mixture of the activated methylene compound (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (2.0 equiv) is refluxed for 16 hours. After cooling, the excess DMFDMA is removed under reduced pressure. To the crude enaminone, hippuric acid (1.0 equiv) and a large excess of acetic anhydride are added, and the mixture is heated at 90°C for 4 hours. The volatile components are evaporated, and the residue is treated with a mixture of pyridine and triethylamine under reflux for 9 hours. After workup, the 3-benzoylamino-2H-pyran-2-one derivative is isolated.
General Procedure for the Deprotection to 3-Amino-2H-pyran-2-ones[1]
The 3-benzoylamino-2H-pyran-2-one derivative is gently heated in concentrated sulfuric acid. The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford the 3-amino-2H-pyran-2-one.
General Procedure for the Synthesis of 2-Amino-4H-pyrans[4]
A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and a catalytic amount of KOH loaded CaO (10 mol%) is stirred under solvent-free conditions at 60°C for the specified time. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.
Applications in Drug Development and Organic Synthesis
-
2H-Pyran-2-one derivatives are valuable precursors for a variety of heterocyclic and carbocyclic compounds.[2] Their susceptibility to nucleophilic attack allows for ring transformation reactions to generate substituted anilines, biphenyls, and pyridazines.[1] The pyran-2-one core itself is found in many biologically active natural products.
-
2-Amino-4H-pyran derivatives are widely recognized for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6] They are also used as intermediates in the synthesis of other complex heterocyclic systems, such as pyrano[2,3-b]quinolines, which are tacrine analogues.
Conclusion
While direct comparisons of the parent this compound and 4H-pyran-4-amine are scarce, the study of their respective derivatives provides valuable insights into their synthesis and reactivity. The multicomponent synthesis of 2-amino-4H-pyrans offers a highly efficient and atom-economical route to a diverse range of potentially bioactive molecules. The synthesis of 3-amino-2H-pyran-2-ones, although a multi-step process, provides access to another important class of heterocyclic building blocks. The choice between these isomeric scaffolds in a synthetic program will depend on the desired substitution pattern, target biological activity, and the synthetic methodologies available. Further research into the direct synthesis and comparative reactivity of the parent aminopyrans could open new avenues in heterocyclic chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 2H-Pyran-2-amine and Other Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2H-Pyran-2-amine and its derivatives against other prominent heterocyclic compounds. The information presented herein is curated from various scientific studies to offer a valuable resource for researchers in drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of the therapeutic potential of these compounds.
Comparative Biological Activities
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their diverse biological activities. This section compares the anticancer and antimicrobial properties of this compound derivatives with other key heterocycles like furan, thiophene, pyrrole, and pyridine.
Anticancer Activity
The search for novel anticancer agents has led to the extensive investigation of various heterocyclic scaffolds. Pyrans, furans, thiophenes, and pyridines have all demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2][3]
Fused pyran derivatives, in particular, have emerged as promising anticancer candidates. They have been shown to inhibit cancer cell growth, trigger apoptosis, and disrupt essential cellular processes for tumor progression.[1] Some derivatives have demonstrated potent activity against breast (MCF7), lung (A549), and colorectal (HCT116) cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[1][4] Studies on steroidal 2H-pyrans have also revealed moderate to good activity against HeLa (cervical) and Jurkat (leukemia) cell lines.[5]
The tables below summarize the reported anticancer activities of various 2H-pyran derivatives and other heterocyclic compounds against different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 2H-Pyran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyran Derivative 6e | MCF7 (Breast) | 12.46 ± 2.72 | [1] |
| Fused Pyran Derivative 14b | A549 (Lung) | 0.23 ± 0.12 | [1] |
| Fused Pyran Derivative 8c | HCT116 (Colorectal) | 7.58 ± 1.01 | [1] |
| 2-amino-pyran derivative (I32) | MCF-7 (Breast) | 183.4 | [6] |
| Steroidal 2H-pyran 6 | HeLa (Cervical), Jurkat (Leukemia) | < 19 | [5] |
| 4-amino-2H-pyran-2-one analog 19 | Various | 0.059–0.163 | [7] |
| 4-amino-2H-pyran-2-one analog 27 | Various | 0.059–0.163 | [7] |
| Benzothieno[3,2-b]pyran 3e | HCT-116 (Colon) | GI50 = 0.11 | [3] |
Table 2: Anticancer Activity of Other Heterocyclic Compounds
| Heterocycle Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan | 3-(furan-2-yl)pyrazolyl chalcone | HepG2, MCF7, A549 | - | [8] |
| Thiophene | Thiophene derivative 7g | A549 (Lung) | 27.7 µg/ml | [3] |
| Thiophene derivative 7g | HepG2 (Liver) | 26.6 µg/ml | [3] | |
| Pyridine | Coumarin-dihydropyridine hybrid 3d | Breast Cancer | 18 nM | [4] |
| Pyrazole | Pyrazole derivative 3f | MDA-MB-468 (Breast) | - | [9] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including 2H-pyran derivatives, have shown considerable promise in this area.[10][11] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Derivatives of 2-amino-4H-pyran have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13] Some of these compounds have exhibited good antimicrobial activity.[11]
The following tables present the antimicrobial activity of 2H-pyran derivatives and other heterocycles. As with the anticancer data, these results are from various sources and should be interpreted accordingly.
Table 3: Antimicrobial Activity of 2H-Pyran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-4H-pyran-3-carbonitrile 4a | Bacterial & Fungal Strains | - | [13] |
| 2-amino-4H-pyran-3-carbonitrile 4h | Bacterial & Fungal Strains | - | [13] |
| 2-amino-4H-Pyran derivatives | Mycobacterium bovis (BCG) | - | [10] |
Table 4: Antimicrobial Activity of Other Heterocyclic Compounds
| Heterocycle Class | Compound/Derivative | Microorganism | MIC (mg/L) | Reference |
| Thiophene | Thiophene derivative 4 | Colistin-resistant A. baumannii | 16-32 (MIC50) | [14] |
| Thiophene derivative 8 | Colistin-resistant A. baumannii | 16-32 (MIC50) | [14] | |
| Thiophene derivative 4 | Colistin-resistant E. coli | 8-32 (MIC50) | [14] | |
| Thiophene derivative 8 | Colistin-resistant E. coli | 8-32 (MIC50) | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 8 x 10³ to 2 x 10⁶ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[17][18]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[5][18]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[5][17]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 or 570 nm using a microplate reader.[18]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[18]
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[8][19][20][21]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.[8]
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[19]
-
Application of Test Compound: A defined volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.[20]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The biological activities of heterocyclic compounds are often attributed to their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Mechanisms
Many heterocyclic compounds, including pyran derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][2][22]
-
Apoptosis Induction: Fused pyran derivatives have been shown to induce apoptosis in cancer cells, as evidenced by changes in cellular morphology and flow cytometry analysis.[1][4][23] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at different phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation.[1][2][3][24]
Key Signaling Pathways
Several key signaling pathways are frequently implicated in the anticancer activity of heterocyclic compounds.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer.[25][26] Its dysregulation is associated with tumor development and progression. Some heterocyclic compounds have been found to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[25][27][28]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[29][30] Aberrant activation of the MAPK pathway is a common feature of many cancers. Certain pyran derivatives have been shown to modulate the MAPK pathway, contributing to their antileukemic effects.[27][29][31]
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways discussed in this guide.
Caption: Workflow of the MTT assay for assessing anticancer activity.
Caption: Workflow of the agar well diffusion assay for antimicrobial screening.
Caption: Inhibition of the NF-κB signaling pathway by heterocyclic compounds.
Caption: Modulation of the MAPK signaling pathway by heterocyclic compounds.
References
- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DABCO Catalyzed Green and Efficient Synthesis of 2-Amino-4H-Pyrans and Their Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. webcentral.uc.edu [webcentral.uc.edu]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways [pubmed.ncbi.nlm.nih.gov]
- 30. resources.tocris.com [resources.tocris.com]
- 31. mdpi.com [mdpi.com]
Confirming the Structure of 2-amino-4H-pyran Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel 2-amino-4H-pyran derivatives is a critical step in the journey from synthesis to application. This guide provides a comparative overview of key analytical techniques, presenting experimental data and detailed protocols to aid in the rigorous structural elucidation of this important class of heterocyclic compounds.
The versatile biological activities of 2-amino-4H-pyran derivatives have established them as privileged scaffolds in medicinal chemistry. Their synthesis, often through multicomponent reactions, can yield a variety of structurally diverse molecules.[1][2] Consequently, a combination of modern analytical methods is essential to unequivocally confirm their chemical structures. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Spectroscopic and Spectrometric Characterization
A multi-pronged approach utilizing various spectroscopic and spectrometric techniques is the most robust strategy for structural confirmation. Infrared (IR) spectroscopy provides initial evidence for the presence of key functional groups, while NMR and MS offer detailed insights into the molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to establish the carbon-hydrogen framework of 2-amino-4H-pyran derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key characteristic signals for 2-amino-4H-pyran derivatives include:
-
Amino (-NH₂) protons: A broad singlet, typically in the range of δ 6.90-7.59 ppm.[3][4]
-
H-4 proton: A singlet for the proton at the 4-position of the pyran ring, usually appearing between δ 4.30-5.14 ppm.[4][5]
-
Aromatic/Alkyl protons: Signals corresponding to the substituents at various positions on the pyran ring and any fused rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Characteristic chemical shifts for the 2-amino-4H-pyran core include:
-
C-2 (bearing the amino group): Typically resonates in the region of δ 158-160 ppm.[3][4]
-
C-3 (bearing the cyano group): The carbon of the nitrile group (C≡N) appears around δ 119-122 ppm.[3][4]
-
C-4: The chemical shift of this carbon is sensitive to the substituent and generally falls in the range of δ 35-40 ppm.[4]
-
C-5 and C-6: These carbons of the pyran ring have chemical shifts that vary depending on the substitution pattern.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used to determine the molecular ion peak ([M+H]⁺).[3]
A characteristic fragmentation pattern for 2-amino-4H-pyrans under electron ionization (EI) is the retro-Diels-Alder (RDA) reaction.[6] This process involves the cleavage of the pyran ring, providing valuable structural clues. A different RDA reaction can also be observed under chemical ionization (CI), leading to an unsaturated amide as the diene fragment.[6] Collision-induced dissociation (CID) in MS/MS experiments often leads to the elimination of the substituent at the C-4 position, resulting in a stable pyrylium cation.[6]
Definitive Structural Confirmation: Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous confirmation. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.[3][7][8] For many 2-amino-4H-pyran derivatives, the molecular and crystal structures have been determined by X-ray analysis, confirming the boat conformation of the 4H-pyran ring.[3]
Comparative Data for Selected 2-amino-4H-pyran Derivatives
To illustrate the application of these techniques, the following tables summarize the experimental data for two representative 2-amino-4H-pyran derivatives.
Table 1: Spectroscopic Data for Selected 2-amino-4H-pyran Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 2-Amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile [3] | 0.85 (s, 3H), 1.00 (s, 3H), 2.03 (d, 1H), 2.23 (d, 1H), 2.45 (d, 1H), 2.47 (d, 1H), 3.47 (s, 3H), 4.48 (s, 1H), 7.10 (d, 2H), 7.23 (d, 2H), 7.59 (br. s, 2H) | 23.2, 24.5, 25.5, 26.8, 27.9, 32.3, 46.3, 51.2, 108.5, 116.3, 121.9 (2C), 124.4 (2C), 124.6 (2C), 137.9, 156.2, 159.5, 192.6 | 323.1759 [M+H]⁺ |
| Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate [4] | 1.11 (t, 3H), 2.45 (s, 3H), 4.04 (m, 2H), 4.86 (s, 1H), 6.97 (s, 1H), 7.17-7.28 (m, 5H), 13.34 (s, 1H) | 14.28, 18.82, 36.64, 60.79, 108.43, 127.38, 128.61, 128.72, 143.80, 158.64, 165.81 | Not Available |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for reproducible results. The following are generalized procedures for the key analytical techniques discussed.
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-amino-4H-pyran derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4][9]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).[4][10] Use tetramethylsilane (TMS) as an internal standard.[4]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
General Procedure for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[3]
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated molecular weight of the proposed structure.
General Procedure for Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a concentrated solution.[8]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[3]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the structural confirmation process and a key fragmentation pathway.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clean synthesis and confirmatory structural characterization of new 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-cyano based on Kojic acid | Semantic Scholar [semanticscholar.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 2-Amino-4H-Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of various 2-amino-4H-pyran derivatives as determined by X-ray crystallography. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. 2-Amino-4H-pyran derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Comparative Crystallographic Data of 2-Amino-4H-Pyran Derivatives
The following tables summarize key crystallographic data for a selection of 2-amino-4H-pyran derivatives, allowing for a direct comparison of their unit cell parameters and key geometric features. These parameters are fundamental in defining the crystal packing and the overall shape of the molecule in the solid state.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran | C₁₉H₁₄N₂O₂S | Triclinic | P-1 | 6.0469(3) | 10.8135(5) | 13.3260(6) | 109.943(2) | 93.226(2) | 95.439(2) | 811.76(7) | 2 | [4] |
| 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₁₉H₁₇F₃N₂O₂ | Monoclinic | C2/c | - | - | - | - | - | - | - | - | [2] |
| 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₁₆H₁₃ClN₂O₂ | Monoclinic | C2/c | - | - | - | - | - | - | - | - | [2] |
| 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4Hchromene-3-carbonitrile hemihydrate | C₁₈H₁₇ClN₂O₂·0.5H₂O | Monoclinic | C2/c | - | - | - | - | - | - | - | - | [2] |
| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | C₂₁H₁₄Cl₂N₂O₂ | Monoclinic | P2₁/c | 7.8561(4) | 9.2701(5) | 12.8343(7) | 90 | 89.852(4) | 90 | - | 4 | [5] |
Table 1: Comparison of Unit Cell Parameters for Selected 2-Amino-4H-Pyran Derivatives. Note: '-' indicates data not explicitly provided in the abstract.
| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Selected Torsion Angles (°) | Conformation of 4H-Pyran Ring | Ref. |
| Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate dimethyl sulphoxide monosolvate | C-C in phenyl ring: 1.344(11) - 1.431(8) | Angles in phenyl ring: ~120 | - | Flattened sofa (Molecule A), Flattened boat (Molecule B) | [6] |
| Halogenated Pyran Analogues of D-Talose | C-C in pyran ring: 1.50 - 1.54 | - | Intra-annular torsion angles vary with halogen size | ⁴C₁-like conformation | [7][8][9] |
| 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran | - | Dihedral angle between benzothieno[3,2-b]pyran and methoxyphenyl ring: 83.65(5) | - | - | [4] |
| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile | - | Dihedral angle between benzopyran and chlorophenyl ring: 86.85(6) | C3—C4—C11—C12 = 76.5(2), C3—C4—C11—C16 = -100.4(2) | Planar benzopyran ring | [10] |
Table 2: Comparison of Key Geometric Parameters for Selected 2-Amino-4H-Pyran Derivatives. Note: '-' indicates data not explicitly provided in the abstract.
Experimental Protocols
The synthesis and crystallographic analysis of 2-amino-4H-pyran derivatives generally follow a well-established set of procedures. The following sections provide a detailed overview of the common methodologies.
Synthesis of 2-Amino-4H-Pyran Derivatives
A prevalent and efficient method for the synthesis of 2-amino-4H-pyran derivatives is a three-component reaction.[1][3][11] This one-pot synthesis typically involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound (like dimedone or ethyl acetoacetate).[3][11][12]
General Procedure:
-
Reactant Mixture: An equimolar mixture of the aldehyde, malononitrile, and the 1,3-dicarbonyl compound is prepared in a suitable solvent, often ethanol.
-
Catalyst Addition: A catalyst is typically added to facilitate the reaction. Various catalysts can be employed, including organic bases like N-methylmorpholine or piperidine, and sometimes inorganic catalysts or ionic liquids.[3][12]
-
Reaction Conditions: The reaction is usually carried out at room temperature or under reflux, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield crystals suitable for X-ray diffraction analysis.
X-ray Crystallographic Analysis
The determination of the three-dimensional structure of the synthesized compounds is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.[13][14]
General Procedure:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.[15] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[16]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.[2]
-
Data Analysis and Visualization: The final refined structure provides the precise coordinates of each atom in the unit cell. This information is used to calculate bond lengths, bond angles, and torsion angles. Molecular visualization software is used to generate graphical representations of the molecule, such as ORTEP diagrams, to illustrate the thermal ellipsoids of the atoms.[6]
Visualization of Key Processes
To further elucidate the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of 2-amino-4H-pyran derivatives.
Caption: Workflow for X-ray crystallographic analysis of molecular structures.
Caption: Key structural features of 2-amino-4H-pyran derivatives.
References
- 1. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. sciforum.net [sciforum.net]
- 4. Crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies [mdpi.com]
- 6. gdckathua.in [gdckathua.in]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
A Comparative In Vitro Evaluation of 2-Amino-Pyran Derivatives: Biological Activity and Mechanistic Insights
An objective analysis of the performance of various 2-amino-pyran derivatives in anticancer, antimicrobial, and antioxidant assays, supported by experimental data and detailed protocols.
The unique structural features of 2-amino-pyran derivatives have positioned them as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative in vitro evaluation of several 2-amino-pyran derivatives, summarizing their performance in key biological assays. The data presented is compiled from recent studies and aims to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this class of compounds.
Anticancer Activity
The antiproliferative effects of various 2-amino-pyran derivatives have been investigated against multiple cancer cell lines. Notably, studies on 2-amino-4,6-diphenylnicotinonitrile derivatives have revealed significant cytotoxic potential against breast cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives (APNs)
| Compound | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| 2 | MDA-MB-231 | 8.01 ± 0.5 | Not specified in provided context |
| MCF-7 | 16.20 ± 1.3 | Not specified in provided context | |
| 3 | MDA-MB-231 & MCF-7 | Surpassing the potency of Doxorubicin | Not specified in provided context |
| 4 | MDA-MB-231 | 6.93 ± 0.4 | Not specified in provided context |
| MCF-7 | 5.59 ± 0.3 | Not specified in provided context | |
| 5 | MDA-MB-231 | 15.52 ± 1.2 | Not specified in provided context |
| MCF-7 | 20.07 ± 1.5 | Not specified in provided context | |
| 6 | MDA-MB-231 | 10.23 ± 0.8 | Not specified in provided context |
| MCF-7 | 9.47 ± 0.7 | Not specified in provided context |
Another study focused on a specific 2-amino-pyran derivative, designated as I32, which also demonstrated inhibitory activity against breast cancer cells (MCF-7).[1]
Table 2: Cytotoxicity of 2-Amino-Pyran Derivative I32
| Compound | Cell Line | IC50 (µg/mL) |
| I32 | MCF-7 | 161.4 |
| Normal cell line (HdFn) | 231.4 |
The data indicates that several 2-amino-pyran derivatives exhibit potent anticancer activity, with compound 3 from the 2-amino-4,6-diphenylnicotinonitrile series showing exceptional cytotoxicity, even surpassing the standard drug Doxorubicin.[2][3][4]
Antimicrobial Activity
The in vitro antibacterial properties of 2-amino-pyran derivatives have been assessed against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method is a common technique used to evaluate this activity.
Table 3: In Vitro Antibacterial Activity of 2-Amino-Pyran Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Control (Ciprofloxacin) |
| I32 | Escherichia coli (Gram-negative) | 35 | Not specified in provided context |
| I25 & I32 | Staphylococcus aureus (Gram-positive) | 26 | Not specified in provided context |
The results highlight that compound I32 displays significant inhibitory activity against E. coli.[1] Both compounds I25 and I32 showed notable activity against S. aureus.[1]
Antioxidant Activity
The free radical scavenging potential of 2-amino-pyran derivatives is a key aspect of their biological profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating antioxidant activity.
Table 4: Antioxidant Activity of 2-Amino-Pyran Derivative I32
| Compound | Concentration (µg/mL) | Free Radical Scavenging (%) |
| I32 | 25 | 40 |
| 200 | 80 |
The data demonstrates a concentration-dependent increase in the free radical scavenging activity of compound I32 , indicating its potential as an antioxidant agent.[1]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
Synthesis of 2-Amino-Pyran Derivatives (General Procedure)
A common synthetic route involves the reaction of chalcone derivatives with malononitrile in the presence of a suitable solvent like ethanol.[1][5] For the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), a two-step process is often employed.[3] First, chalcones are synthesized by reacting equimolar amounts of acetophenones and aldehydes under basic conditions.[3] In the second step, the resulting chalcones are reacted with malononitrile and ammonium acetate under reflux.[3]
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
Safety Operating Guide
Personal protective equipment for handling 2H-Pyran-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) was found for 2H-Pyran-2-amine. The following information is compiled from the SDS of structurally similar compounds, including various pyran and amine derivatives. This guidance should be used as a starting point for a comprehensive, substance-specific risk assessment. Always consult with your institution's safety officer and refer to the most current safety information before handling any chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols for personal protective equipment (PPE), first aid, and disposal are based on the known hazards of similar chemical structures.
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount to ensure safety when handling this compound and its derivatives. The following table summarizes the recommended PPE based on the potential hazards identified in related compounds, which include skin and eye irritation, respiratory tract irritation, and potential for severe burns.[1][2][3]
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently, especially after direct contact.[4] |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of splash risk, chemical-resistant coveralls are advised.[1][2] |
| Eyes/Face | Safety goggles or face shield | Use of chemical safety goggles is mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. |
First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused/Surplus this compound | Dispose of as hazardous waste through a licensed professional waste disposal service.[2] Do not pour down the drain. The container should be tightly sealed and properly labeled. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to local regulations. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
